7-Chlorothieno[3,2-B]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-6-1-2-11-7-3-5(4-10)12-8(6)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGWQPBWFCZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This document delves into the molecular identity, core physical properties, spectroscopic signature, and chemical reactivity of the compound. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in synthetic chemistry and medicinal research. All protocols are presented as self-validating systems to ensure reproducibility and scientific integrity.
Molecular Identity and Structure
This compound is a synthetic halogenated heterocyclic compound.[1] Its structure is built upon a fused thieno[3,2-b]pyridine core, which is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules. The strategic placement of a chlorine atom at the 7-position and a carbonitrile group at the 2-position provides distinct electronic properties and versatile chemical handles for further synthetic elaboration.
The thieno[3,2-b]pyridine core consists of a thiophene ring fused to a pyridine ring.[1] This arrangement imparts a unique combination of aromaticity and heteroatomic functionality. The chlorine atom acts as a key site for cross-coupling reactions, while the nitrile group is a versatile precursor for amines, amides, carboxylic acids, and various heterocyclic systems.
Key Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | Echemi[2] |
| CAS Number | 380235-83-6 | Echemi[2] |
| Molecular Formula | C₈H₃ClN₂S | Echemi[2] |
| Molecular Weight | 194.64 g/mol | Echemi[2] |
| Exact Mass | 193.9705470 | Echemi[2] |
| InChIKey | VIFGWQPBWFCZSX-UHFFFAOYSA-N | Echemi[2] |
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing settings. While specific experimental data for this compound is sparse in public literature, we can infer its properties based on its structure and data from the parent compound, 7-Chlorothieno[3,2-b]pyridine (CAS: 69627-03-8).
Tabulated Summary (Data for Parent Compound)
| Property | Value (for 7-Chlorothieno[3,2-b]pyridine) | Source |
| Physical State | White to yellow or orange powder/lump; solid.[1][3] | Guidechem, ChemicalBook, TCI Chemicals[1][3][4] |
| Melting Point | 34.0-35.5 °C or 109.5 °C (conflicting reports) | Shanghai Minstar Chemical, Guidechem[4][5] |
| Boiling Point | 257.5 °C (Predicted) | Guidechem[4] |
| Density | 1.435 g/cm³ (Predicted) | Guidechem[4] |
| pKa | 2.87 (Predicted) | Guidechem[1] |
| LogP | 2.94970 | Guidechem[4] |
| Solubility | Sparingly soluble in water.[1] | Guidechem[1] |
Expert Insight: The addition of the carbonitrile group to the parent scaffold is expected to significantly increase the melting point due to stronger intermolecular dipole-dipole interactions. The nitrile group's polarity will also influence solubility, likely increasing its solubility in polar organic solvents like DMSO, DMF, and acetonitrile, while its aqueous solubility may remain low.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for the target compound is not publicly available, a ¹H-NMR spectrum for the parent compound, 7-chlorothieno[3,2-b]pyridine, is reported as: (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[3]
Expert Prediction for this compound:
-
¹H NMR: The introduction of the electron-withdrawing nitrile group at C2 would remove the proton at that position. The proton at C3 would appear as a singlet, likely shifted downfield due to the anisotropic effect of the nitrile. The protons on the pyridine ring would remain as doublets, with potential minor shifts.
-
¹³C NMR: The carbon of the nitrile group (C≡N) would appear in the characteristic region of 115-125 ppm. The carbon atom attached to the nitrile (C2) would also be significantly shifted.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected exact mass is 193.9705470, corresponding to the molecular formula C₈H₃ClN₂S.[2] Analysis of the isotopic pattern would clearly show the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and one sulfur atom (³²S/³⁴S).
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of key functional groups.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of a conjugated nitrile.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
C=C and C=N Bending: Multiple bands in the 1400-1600 cm⁻¹ fingerprint region.
-
C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.
Experimental Protocols for Physicochemical Determination
To ensure data integrity, standardized and well-documented protocols are necessary.
Protocol for Purity Assessment via HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A reverse-phase method is typically chosen for molecules of this polarity, as it provides excellent separation based on hydrophobicity.
Methodology:
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a gradient system using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% acetonitrile). The gradient (e.g., 10% to 90% B over 15 minutes) allows for the elution of impurities with a wide range of polarities.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or DMSO to create a 1 mg/mL stock solution.
-
Injection: Inject 5-10 µL of the sample solution.
-
Detection: Use a UV detector set to a wavelength where the compound has a strong absorbance, typically around 254 nm or 280 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Caption: Workflow for HPLC Purity Analysis.
Chemical Reactivity and Stability
Understanding the reactivity is key to its use as a synthetic intermediate.[4] The compound should be stored in a dry, cool (0-10 °C), and well-ventilated place under an inert atmosphere to prevent degradation.[1][3][5] It is incompatible with strong oxidizing agents, acids, bases, and reactive metals.[1][6]
The primary sites of reactivity are:
-
Nitrile Group (C2): Can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.
-
Pyridine Nitrogen (N4): As a Lewis base, it can be protonated, alkylated, or oxidized to an N-oxide. Its basicity is reduced by the electron-withdrawing effects of the fused ring and substituents.
-
Chloro Group (C7): This is a prime site for nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.
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- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile (CAS Number: 380235-83-6), a heterocyclic intermediate of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and its pivotal role as a building block for potent therapeutic agents, particularly in the realm of antiplatelet therapy.
Introduction: The Significance of the Thienopyridine Scaffold
The thienopyridine core, a fusion of thiophene and pyridine rings, is a privileged scaffold in drug discovery.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and antitumor properties.[2] However, their most prominent and clinically successful application lies in the development of antiplatelet agents.[3]
Thienopyridine-based drugs, such as clopidogrel and prasugrel, are cornerstone therapies for the prevention of thrombotic events like myocardial infarction and stroke.[3] These drugs function by targeting the P2Y12 receptor on platelets, a crucial component in the amplification of platelet aggregation.[4] this compound emerges as a key intermediate for the synthesis of novel thienopyridine derivatives with potentially improved pharmacological profiles. Its strategic functionalization with a chloro group at the 7-position and a nitrile group at the 2-position offers versatile handles for molecular elaboration and optimization of drug-like properties.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 380235-83-6 | [5] |
| Molecular Formula | C₈H₃ClN₂S | [5] |
| Molecular Weight | 194.64 g/mol | [5] |
| Appearance | White to yellow/orange powder or lump | [6] |
| Purity | Typically >98% | - |
| Solubility | Sparingly soluble in water | - |
Safety Considerations:
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on the functional groups present (chlorinated aromatic and nitrile), this compound is likely to be irritating to the eyes, skin, and respiratory system.[6] For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Characterization: A Proposed Pathway
Step 1: Synthesis of the Key Intermediate, 7-Chlorothieno[3,2-b]pyridine
The first step involves the conversion of thieno[3,2-b]pyridin-7(4H)-one to 7-chlorothieno[3,2-b]pyridine. This transformation can be achieved through a chlorination reaction.
Figure 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine.
Experimental Protocol:
-
To a round-bottomed flask charged with methylene chloride and ethylene chloride, add N,N-dimethylformamide (catalytic amount) and oxalyl chloride.[6]
-
Cool the mixture to 0 °C and slowly add thieno[3,2-b]pyridin-7(4H)-one.[6]
-
Heat the reaction mixture to reflux for 6 hours.[6]
-
Upon completion, cool the mixture to room temperature to afford 7-chlorothieno[3,2-b]pyridine as a pale yellow solid.[6]
Characterization of 7-Chlorothieno[3,2-b]pyridine:
-
¹H NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[6]
Step 2: Proposed Cyanation of 7-Chlorothieno[3,2-b]pyridine
The introduction of a nitrile group at the 2-position of the thienopyridine ring is the crucial next step. While a specific protocol for this substrate is not documented, several methods for the cyanation of aromatic and heteroaromatic rings can be considered. A plausible approach would be a direct C-H cyanation.
Figure 2: Proposed cyanation of 7-Chlorothieno[3,2-b]pyridine.
Rationale for the Proposed Cyanation:
The direct C-H cyanation of pyridines and related heterocycles is a known transformation in organic synthesis. This can be achieved through various methods, including those mediated by transition metals or through the activation of the pyridine ring. Given the electron-deficient nature of the thienopyridine system, a nucleophilic cyanation approach might require activation of the ring, for instance, through N-oxidation followed by treatment with a cyanide source like trimethylsilyl cyanide (TMSCN) or potassium cyanide in the presence of an acylating agent.
Characterization of this compound:
While experimental data is not available, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine and thiophene rings, with their chemical shifts and coupling constants reflecting the electronic effects of the chloro and nitrile substituents.
-
¹³C NMR: The spectrum would show signals for all eight carbon atoms, including the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm).
-
IR Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 194.64 g/mol , along with a characteristic isotopic pattern for a chlorine-containing compound.
Mechanism of Action: Targeting the P2Y12 Receptor
The primary therapeutic rationale for the development of derivatives of this compound is their potential to act as antagonists of the P2Y12 receptor.[2] The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets. Its endogenous ligand is adenosine diphosphate (ADP).
The P2Y12 Signaling Pathway:
-
ADP Binding: When ADP binds to the P2Y12 receptor, it induces a conformational change in the receptor.
-
Gαi Activation: This conformational change activates the coupled inhibitory G protein, Gαi.[4]
-
Adenylyl Cyclase Inhibition: Activated Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Platelet Activation: The reduction in cAMP levels leads to a cascade of downstream signaling events that ultimately result in platelet activation, including a change in platelet shape, degranulation, and the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[4]
Figure 3: Simplified P2Y12 signaling pathway and the site of action for thienopyridine antagonists.
By binding to the P2Y12 receptor, thienopyridine antagonists prevent ADP from binding and initiating this signaling cascade, thereby inhibiting platelet activation and aggregation.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a new generation of P2Y12 receptor antagonists. The presence of the chloro and nitrile groups provides opportunities for further chemical modifications to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Considerations:
-
The 7-Chloro Group: The chlorine atom can participate in halogen bonding and other non-covalent interactions within the receptor binding pocket, potentially enhancing binding affinity. It also provides a site for further functionalization through cross-coupling reactions.
-
The 2-Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for the introduction of a wide range of substituents. It can also act as a hydrogen bond acceptor.
The development of reversible P2Y12 inhibitors is an area of active research, aiming to overcome some of the limitations of the currently marketed irreversible inhibitors, such as bleeding risks and the need for a loading dose.[3] this compound represents a promising starting point for the design of such reversible inhibitors.
Beyond its application in antiplatelet therapy, the thienopyridine scaffold has shown promise in other therapeutic areas, and this intermediate could be explored for the synthesis of compounds with anticancer or other activities.[6]
Conclusion and Future Perspectives
This compound is a strategically important heterocyclic intermediate with significant potential in drug discovery. Its thienopyridine core is a well-validated scaffold for targeting the P2Y12 receptor, and its functional groups offer ample opportunities for chemical diversification. While detailed experimental data for this specific molecule is not widely available, its synthesis is plausible through established chemical methodologies. As the quest for safer and more effective antithrombotic agents continues, this and related thienopyridine derivatives will undoubtedly remain a focus of intensive research and development efforts.
References
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Porto, I., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs, 18(9), 1259-1273. [Link][3]
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Wigley, C. A., et al. (2014). Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Thrombosis Research, 133(5), 924-931. [Link][7]
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ResearchGate. (n.d.). Some important antiplatelet drugs containing thienopyridine. Retrieved from [Link][2]
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Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Retrieved from [Link][4]
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Human Metabolome Database. (2021, September 11). Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986). Retrieved from [Link][1]
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An In-depth Technical Guide to the Molecular Structure of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document elucidates the key structural features, spectroscopic signature, and synthetic considerations for this molecule. While detailed experimental data for the title compound is not widely available in the public domain, this guide synthesizes information on the parent scaffold, 7-chlorothieno[3,2-b]pyridine, and related derivatives to provide a robust predictive and practical framework for researchers.
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous biologically active compounds.[1] The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, amenable to diverse functionalization. The introduction of a chlorine atom at the 7-position and a nitrile group at the 2-position of this scaffold yields this compound (CAS No. 380235-83-6), a molecule with potential applications as a key intermediate in the synthesis of novel therapeutic agents and functional organic materials.[1][2] This guide aims to provide a detailed understanding of its molecular architecture and chemical properties.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 380235-83-6 | [3] |
| Molecular Formula | C₈H₃ClN₂S | [3] |
| Molecular Weight | 194.64 g/mol | [3] |
| Exact Mass | 193.9705470 u | [3] |
The molecular structure consists of a fused bicyclic system where a thiophene ring is annulated to a pyridine ring. The chlorine substituent at the 7-position and the electron-withdrawing nitrile group at the 2-position significantly influence the electronic distribution and reactivity of the aromatic system.
Caption: Synthetic workflow for the 7-chlorothieno[3,2-b]pyridine scaffold.
Introduction of the 2-Carbonitrile Group
The introduction of a nitrile group at the 2-position of the 7-chlorothieno[3,2-b]pyridine core would likely proceed through a multi-step sequence, as direct cyanation of the thieno[3,2-b]pyridine ring system can be challenging. A plausible synthetic strategy would involve:
-
Formylation or Acylation at the 2-position: Introduction of a formyl or acetyl group at the 2-position via electrophilic substitution. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring.
-
Conversion to an Oxime: Reaction of the aldehyde or ketone with hydroxylamine to form the corresponding oxime.
-
Dehydration of the Oxime: Dehydration of the oxime using a suitable reagent, such as acetic anhydride or a carbodiimide, would yield the desired 2-carbonitrile derivative.
This proposed pathway is a standard and reliable method for the introduction of a nitrile group onto an aromatic ring.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, we can predict the key spectroscopic features based on the known data for the parent compound and the influence of the nitrile substituent.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 7-Chlorothieno[3,2-b]pyridine shows three distinct signals in the aromatic region. [4]For the 2-carbonitrile derivative, we would expect to see two doublets corresponding to the protons on the pyridine ring and a singlet for the proton on the thiophene ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5-7.8 | s | - |
| H-5 | ~7.9-8.2 | d | ~5.0 |
| H-6 | ~8.7-9.0 | d | ~5.0 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide valuable information about the carbon framework. The carbon atom of the nitrile group would appear at a characteristic downfield shift (around 115-120 ppm). The other aromatic carbons would resonate in the typical range of 120-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be a key tool for confirming the presence of the nitrile group. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of a C≡N stretching vibration.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.64 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Applications in Drug Discovery and Materials Science
Thieno[3,2-b]pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory effects. [1][4]The 7-chloro substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. [2]The nitrile group can act as a hydrogen bond acceptor and can be a key pharmacophoric element.
In materials science, the planar, electron-deficient nature of the thieno[3,2-b]pyridine core makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [1]
Conclusion
This compound is a heterocyclic compound with significant potential in both medicinal chemistry and materials science. While a complete, experimentally verified dataset for this specific molecule is not widely available, this guide provides a comprehensive overview of its molecular structure, predicted spectroscopic properties, and plausible synthetic routes based on established chemical principles and data from related compounds. The information presented herein should serve as a valuable resource for researchers and scientists working with this important class of molecules. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Available from: [Link]
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Mastering Solubility: A Technical Guide to 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile for Pharmaceutical Researchers
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the physicochemical properties of novel chemical entities are paramount to their successful development. Among these, aqueous solubility stands as a critical gatekeeper to a molecule's therapeutic potential. Poor solubility can severely limit bioavailability, hinder the development of effective formulations, and lead to unpredictable in vivo results. This guide focuses on 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry.
This compound is a halogenated heterocyclic organic compound, presenting as a solid at room temperature.[1] Its fused thienopyridine ring system is a common scaffold in the design of various therapeutic agents.[2] However, like many thienopyridine derivatives, this compound is anticipated to have limited aqueous solubility, a characteristic that necessitates careful and precise characterization.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the structural attributes of the molecule that govern its solubility profile.
Understanding the Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. Several key features of this compound influence its interaction with solvents:
-
Aromatic System: The fused aromatic rings of the thienopyridine core are largely nonpolar, which tends to decrease solubility in aqueous media.
-
Chlorine Substituent: The electron-withdrawing nature of the chlorine atom can influence the electron distribution of the aromatic system, but it also adds to the molecule's lipophilicity, generally favoring solubility in organic solvents over water.
-
Nitrile Group: The carbonitrile (-C≡N) group is polar and can act as a hydrogen bond acceptor. This feature can provide some interaction with polar solvents.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor, which can contribute to aqueous solubility.
The interplay of these features results in a molecule that is sparingly soluble in water.[1] Understanding these structural contributions is crucial for selecting appropriate solvent systems for analysis and formulation.
Experimental Determination of Solubility: A Step-by-Step Approach
The two primary measures of solubility in pharmaceutical research are kinetic and thermodynamic solubility. Kinetic solubility is often used in high-throughput screening to quickly assess a large number of compounds, while thermodynamic solubility represents the true equilibrium state and is considered the "gold standard" for lead optimization and pre-formulation studies.[3][4][5]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[3][6] It measures the concentration of a compound in a saturated solution at equilibrium.
Protocol: Equilibrium Shake-Flask Solubility Assay
-
Preparation of the Medium: Prepare the desired solvent system. For pharmaceutical applications, this is often a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to simulate physiological conditions.
-
Addition of Compound: Add an excess amount of solid this compound to a clear glass vial containing a known volume of the prepared solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved material present.[3]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, usually 24 to 48 hours.[4][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[4][7]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant and then back-calculate the solubility in the original solvent.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[4][7] This method is faster and requires less compound than the shake-flask method.
Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.
-
Precipitation: Observe the wells for the formation of a precipitate. This can be done visually or, more accurately, using a nephelometer which measures light scattering caused by suspended particles.[7]
-
Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the measured solubility of a compound.[8][9] When working with this compound, it is essential to consider and control for the following:
| Factor | Influence on Solubility | Rationale |
| pH | High | As a weakly basic compound (due to the pyridine nitrogen), the solubility of this compound is expected to increase in acidic solutions where the pyridine nitrogen can be protonated, forming a more soluble salt.[10][11] |
| Temperature | Moderate | For most solids, solubility increases with temperature as the dissolution process is often endothermic.[10] This should be controlled during experiments. |
| Solid State Form | High | The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble than their crystalline counterparts.[12] |
| Co-solvents | High | The addition of organic co-solvents (e.g., ethanol, propylene glycol) to an aqueous solution can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[11] |
Diagram: Factors Affecting Solubility
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Spectroscopic Characterization of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile (CAS No. 380235-83-6), a key intermediate in pharmaceutical and materials science research.[1] Given the limited availability of public experimental spectra for this specific compound, this document combines established spectroscopic principles with data from closely related analogs to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule.
Molecular Structure and its Spectroscopic Implications
This compound is a fused heterocyclic system comprising a thieno[3,2-b]pyridine core, substituted with a chlorine atom at the 7-position and a nitrile group at the 2-position.
Molecular Formula: C₈H₃ClN₂S[1] Molecular Weight: 194.64 g/mol [1]
The arrangement of a thiophene ring fused with a pyridine ring, along with the electron-withdrawing nature of the chlorine and nitrile substituents, dictates the molecule's electronic distribution and, consequently, its spectroscopic signatures. The aromatic protons will exhibit characteristic chemical shifts in NMR spectroscopy, while the vibrational modes of the C-Cl, C≡N, and the heterocyclic rings will give rise to distinct absorption bands in IR spectroscopy. Mass spectrometry will reveal the molecular ion peak and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The introduction of the electron-withdrawing nitrile group at the 2-position will deshield the adjacent proton on the thiophene ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | 8.0 - 8.2 | s | - | The proton at the 3-position is adjacent to the electron-withdrawing nitrile group, leading to a significant downfield shift. It is expected to appear as a singlet. |
| H-5 | 7.9 - 8.1 | d | 5.0 - 5.5 | This proton is on the pyridine ring, ortho to the nitrogen, and will be deshielded. It will likely be a doublet due to coupling with H-6. This prediction is based on the known spectrum of 7-chlorothieno[3,2-b]pyridine.[2] |
| H-6 | 7.4 - 7.6 | d | 5.0 - 5.5 | This proton is on the pyridine ring and will be coupled to H-5, appearing as a doublet. This prediction is based on the known spectrum of 7-chlorothieno[3,2-b]pyridine.[2] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbonitrile carbon will have a characteristic chemical shift in the 115-120 ppm range. The carbons of the heterocyclic rings will appear in the aromatic region.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 110 - 115 | The carbon bearing the nitrile group. |
| C3 | 135 - 140 | Aromatic carbon adjacent to the nitrile-substituted carbon. |
| C3a | 150 - 155 | Bridgehead carbon. |
| C5 | 148 - 152 | Aromatic carbon ortho to the pyridine nitrogen. |
| C6 | 125 - 130 | Aromatic carbon. |
| C7 | 140 - 145 | The carbon bearing the chlorine atom. |
| C7a | 155 - 160 | Bridgehead carbon. |
| CN | 115 - 120 | Carbon of the nitrile group. |
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The most important peak will be the molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks:
-
m/z = 194 (corresponding to the ³⁵Cl isotope)
-
m/z = 196 (corresponding to the ³⁷Cl isotope)
-
The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
-
-
Key Fragmentation Peaks: Fragmentation may occur through the loss of the nitrile group (-CN, 26 Da) or the chlorine atom (-Cl, 35/37 Da).
| m/z | Predicted Fragment |
| 194/196 | [M]⁺ (Molecular ion) |
| 168/170 | [M - CN]⁺ |
| 159 | [M - Cl]⁺ |
Experimental Protocol for Mass Spectrometry (EI-MS)
Caption: General workflow for Electron Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2230 - 2210 | C≡N stretch | Strong, sharp |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~1600 - 1450 | Aromatic C=C and C=N ring stretches | Medium to strong |
| ~1100 - 1000 | C-Cl stretch | Strong |
| ~850 - 750 | C-H out-of-plane bending | Strong |
The most characteristic peak in the IR spectrum will be the strong, sharp absorption band of the nitrile group (C≡N) around 2220 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Caption: Workflow for ATR-FTIR data acquisition.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, MS, and IR data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. It is crucial to note that while these predictions are based on sound chemical principles and data from analogous structures, experimental verification is paramount for unequivocal structural confirmation. The information herein should serve as a valuable resource for guiding the synthesis, purification, and characterization of this important chemical intermediate.
References
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Introduction: A Serendipitous Path to Landmark Antithrombotic Therapy
An In-depth Technical Guide: The Discovery and History of Thienopyridine Compounds
The thienopyridines represent a cornerstone class of antiplatelet agents, fundamentally altering the management of atherothrombotic cardiovascular diseases.[1][2] These compounds are selective, irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor, a critical mediator in platelet activation and aggregation.[2][3] Their journey from an unexpected laboratory finding to a mainstay of dual antiplatelet therapy for conditions like acute coronary syndromes (ACS) and post-percutaneous coronary intervention (PCI) is a compelling narrative of pharmaceutical evolution.[4][5] This guide provides a technical exploration of the discovery and history of thienopyridine compounds, tracing their progression through three distinct generations, elucidating their mechanism of action, and detailing the core experimental methodologies that underpinned their development.
Part 1: The Dawn of a New Antiplatelet Strategy: The First Generation - Ticlopidine
The story of the thienopyridines begins not with a targeted search for an antiplatelet drug, but through serendipity.
Initial Discovery and Development
Ticlopidine was first synthesized in the 1970s during a research program investigating compounds for potential anti-inflammatory activity. While it proved ineffective for its intended purpose, subsequent screening revealed potent and unexpected antiplatelet and antithrombotic properties.[6][7] This pivotal observation shifted the entire research focus. Experimental models demonstrated that ticlopidine effectively reduced thrombus formation, leading to its development as a novel antithrombotic agent.[7] It was first introduced clinically in France in 1978 for preventing thrombosis in patients with artificial surfaces, such as those undergoing hemodialysis.[7]
Mechanism of Action: An Early Glimpse into a Novel Pathway
From the outset, it was clear that ticlopidine operated via a unique mechanism. It was inactive in vitro, indicating it was a prodrug that required metabolic activation in the body to exert its effect.[8] This activation was found to occur in the liver. The resulting active metabolite was shown to be an irreversible inhibitor of ADP-induced platelet aggregation, an effect that lasted for the entire lifespan of the platelet (7-10 days).[1][6] While the precise molecular target was not yet known, this ADP-selective action distinguished it from aspirin, the only other major antiplatelet agent at the time, which targets the thromboxane A2 pathway.[4]
Clinical Use and Inherent Limitations
Ticlopidine demonstrated clinical efficacy in preventing thrombotic strokes and was a critical advancement in antiplatelet therapy.[9][10] However, its widespread adoption was severely hampered by a challenging side-effect profile. The most significant concerns were rare but life-threatening hematological toxicities, including neutropenia (an abnormally low count of neutrophils) and thrombotic thrombocytopenic purpura (TTP).[3][4][6][10] These adverse effects necessitated rigorous blood monitoring and created a clear and urgent need for a safer alternative with a similar mechanism of action.
Part 2: Refining the Core for Safety and Efficacy: The Second Generation - Clopidogrel
The clinical success of ticlopidine, tempered by its safety concerns, directly motivated the search for a second-generation compound. The goal was to retain the potent anti-ADP activity while minimizing the risk of severe side effects.
Discovery Through Systematic Analogue Synthesis
Researchers embarked on an extensive medicinal chemistry campaign, synthesizing over a thousand analogues of ticlopidine.[7] This effort led to the identification of clopidogrel, the dextrogyre (S)-isomer of a ticlopidine-related compound, which was found to be more potent and significantly better tolerated than its predecessor.[7] Patented in 1982 and receiving its first FDA approval in 1997, clopidogrel was poised to revolutionize antiplatelet therapy.[11]
Elucidating the Complex Mechanism of Action
The development of clopidogrel ran parallel to a deeper investigation into its mode of action, a process that took decades to fully uncover.
-
Prodrug Confirmation: Like ticlopidine, clopidogrel is inactive in vitro and requires hepatic metabolism to generate its active form.[6][12][13]
-
Two-Step Metabolic Activation: The bioactivation process is complex. Approximately 85% of an oral dose is hydrolyzed by esterases to an inactive carboxylic acid derivative. The remaining 15% undergoes a crucial two-step oxidative process in the liver, mediated by cytochrome P450 (CYP) enzymes. The first step, primarily involving CYP2C19, CYP1A2, and CYP2B6, converts clopidogrel to 2-oxo-clopidogrel. This intermediate is then further oxidized by enzymes including CYP3A4, CYP2C9, and CYP2C19 to form the active thiol metabolite.[5]
-
Target Identification - The P2Y12 Receptor: The molecular target of the thienopyridines was finally identified in 2001 as the P2Y12 receptor, a G-protein coupled receptor on the platelet surface.[7][14] The active thiol metabolite of clopidogrel forms an irreversible disulfide bond with cysteine residues on this receptor.[15]
-
Downstream Signaling Blockade: By irreversibly blocking the P2Y12 receptor, the active metabolite prevents ADP from binding and initiating its signaling cascade. This blockade inhibits the downstream activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation, thereby preventing platelets from cross-linking with fibrinogen.[6][12]
Clinical Ascendancy and Uncovered Challenges
Clopidogrel, typically combined with aspirin in dual antiplatelet therapy (DAPT), became the global standard of care for patients with ACS and for those undergoing PCI with stent placement.[4][5] However, large-scale clinical use revealed significant interindividual response variability. A notable portion of patients were found to be "non-responders" or "poor responders," exhibiting inadequate platelet inhibition despite standard dosing.[16] This variability was largely traced to genetic polymorphisms in the CYP2C19 gene, which can lead to reduced formation of the active metabolite.[16] This genetic factor, along with a relatively slow onset of action, represented the key limitations of clopidogrel.[3][5]
Part 3: Engineering for Potency and Predictability: The Third Generation - Prasugrel
The challenges of clopidogrel—namely its metabolic variability and delayed onset—drove the development of a third-generation thienopyridine. The objective was to create an agent with a more rapid, potent, and consistent antiplatelet effect.[17][18][19]
Rational Design for Efficient Bioactivation
Prasugrel, developed by Daiichi Sankyo and Ube Industries, was engineered specifically to overcome the metabolic inefficiencies of clopidogrel.[18][20] Its chemical structure facilitates a more streamlined and efficient activation pathway.[17][18]
A More Efficient Metabolic Pathway
Prasugrel is also a prodrug, but its bioactivation is markedly different from clopidogrel's.
-
Upon absorption, it is rapidly and almost completely hydrolyzed by intestinal carboxylesterase 2 to an inactive thiolactone intermediate.[20]
-
This intermediate is then converted in a single oxidative step by CYP enzymes (primarily CYP3A4 and CYP2B6, with minor contribution from CYP2C9 and CYP2C19) into its active thiol metabolite (R-138727).[20][21]
This pathway's key advantage is its reduced reliance on the highly polymorphic CYP2C19 enzyme, leading to more predictable and consistent generation of the active metabolite across different patient populations.[20]
Pharmacodynamic Superiority and the Efficacy-Safety Trade-off
The efficient metabolism of prasugrel translates into significant pharmacodynamic advantages: a faster onset of action and higher plasma concentrations of the active metabolite, resulting in more potent and reliable inhibition of platelet aggregation compared to clopidogrel.[17][18]
This enhanced potency proved clinically superior in reducing thrombotic cardiovascular events in ACS patients undergoing PCI, leading to its approval for this indication.[17][20] However, this greater efficacy comes at the cost of an increased risk of bleeding, a critical trade-off in antithrombotic therapy.[17][22] The risk is particularly pronounced in specific populations, such as the elderly, patients with low body weight, or those with a history of stroke or transient ischemic attack.
Comparative Profile of Thienopyridine Generations
| Feature | Ticlopidine (1st Gen) | Clopidogrel (2nd Gen) | Prasugrel (3rd Gen) |
| Status | Prodrug | Prodrug | Prodrug |
| Activation | Hepatic Metabolism | Two-step hepatic oxidation | Intestinal hydrolysis then one-step hepatic oxidation |
| Key CYPs | Not fully elucidated at time of use | CYP2C19 , CYP1A2, CYP2B6, CYP3A4 | CYP3A4 , CYP2B6 , minor CYP2C19/2C9 |
| Onset of Action | Slow (24-48 hours)[3][6] | Slow (2-6 hours)[18] | Rapid (30 minutes)[18] |
| Potency | Effective | Moderate | High |
| Response Variability | Not a primary clinical issue | High , due to CYP2C19 genetics[16][18] | Low[18] |
| Major Limitations | Severe hematological side effects (neutropenia, TTP)[3][6] | Genetic resistance, slow onset, drug interactions[5][16] | Higher bleeding risk[17][18][22] |
Visualizing the Core Science
Thienopyridine Metabolic Activation
Mechanism of P2Y12 Receptor Inhibition
Part 4: Core Methodologies in Thienopyridine Research
The characterization and development of thienopyridines relied on a set of key experimental protocols. Understanding these methods is crucial for appreciating the scientific rigor behind their evolution.
Experimental Protocol: Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold-standard assay for assessing platelet function and the efficacy of antiplatelet agents. The causality is based on the principle that as platelets aggregate in response to an agonist, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Whole blood is drawn from a subject via venipuncture into a tube containing an anticoagulant, typically 3.2% sodium citrate. The citrate chelates calcium, preventing coagulation while preserving platelet function.
-
PRP Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) at room temperature. This causes red and white blood cells to pellet, leaving the smaller platelets suspended in the plasma, creating platelet-rich plasma (PRP).
-
PPP Preparation: A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components, including platelets, creating platelet-poor plasma (PPP). The PPP serves as the "100% transmission" blank or reference.
-
Assay Setup: A specialized instrument, an aggregometer, is used. A cuvette containing PRP is placed in the machine, and a magnetic stir bar is added to ensure platelets remain suspended and can interact. The instrument is calibrated with the subject's own PPP (100% transmission) and PRP (0% transmission).
-
Inhibition Study: For in vitro studies of novel compounds, the PRP is incubated with the test compound (or its active metabolite) or a vehicle control for a specified time. For clinical studies, PRP is tested from patients who have ingested a thienopyridine.
-
Aggregation Induction: An agonist, such as ADP, is added to the PRP cuvette to induce aggregation.
-
Data Acquisition: The aggregometer continuously measures the change in light transmission through the PRP sample over several minutes. As platelets aggregate, the light transmission increases.
-
Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. The efficacy of a thienopyridine is determined by the degree to which it inhibits this ADP-induced aggregation compared to a control sample.
Experimental Workflow: Metabolite Identification and CYP450 Involvement
Identifying that thienopyridines were prodrugs and pinpointing the enzymes responsible for their activation was a critical research endeavor.
Conclusion and Future Perspectives
The history of thienopyridine compounds is a testament to the iterative process of drug development. From the serendipitous discovery of ticlopidine's antiplatelet effects to the rational design of prasugrel for optimized metabolic activation, the field has continually evolved to enhance efficacy and safety. This journey has not only provided clinicians with powerful tools to combat cardiovascular disease but has also deepened our fundamental understanding of platelet biology and the P2Y12 receptor's role in thrombosis.
The limitations of irreversible P2Y12 inhibition, particularly the bleeding risk and the inability to quickly reverse the antiplatelet effect, have spurred the development of non-thienopyridine, reversible P2Y12 inhibitors like ticagrelor.[2][23] The ongoing quest is for the ideal antiplatelet agent: one that provides potent and predictable antithrombotic protection with a minimal bleeding penalty and a flexible duration of action. The legacy of the thienopyridines provides the foundational knowledge and the clinical benchmarks against which all future antiplatelet therapies will be measured.
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Unlocking the Therapeutic Potential of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile: A Technical Guide for Drug Discovery
Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Heterocycle in Medicinal Chemistry
The thieno[3,2-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in the field of drug discovery.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][4] Derivatives of thieno[3,2-b]pyridine have been investigated and developed as potent agents for various therapeutic indications, including cancer, inflammation, and cardiovascular diseases.[3][5] The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, providing a rigid framework for the precise orientation of functional groups to interact with biological macromolecules.
This technical guide focuses on a particularly promising derivative: 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile . This molecule presents multiple avenues for chemical exploration and elaboration, making it an attractive starting point for the development of novel therapeutics. The presence of three key functional handles—the chloro group at the 7-position, the nitrile group at the 2-position, and the nitrogen atom in the pyridine ring—offers a rich platform for derivatization and the generation of compound libraries with diverse biological activities. Herein, we will explore the synthetic potential of this scaffold and outline promising research directions for drug development professionals.
Chemical Reactivity and Derivatization Potential
The strategic positioning of the chloro and nitrile groups on the thieno[3,2-b]pyridine core allows for a range of chemical transformations. Understanding the reactivity of these sites is paramount to unlocking the full potential of this scaffold.
The Versatile Nitrile Group at the 2-Position
The nitrile group is a valuable functional group in medicinal chemistry, serving not only as a key pharmacophore but also as a versatile synthetic intermediate.[3][4][6] It can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, and its strong dipole moment can facilitate critical interactions within a protein binding pocket.[3][6] Furthermore, the nitrile group can be readily converted into other functionalities, significantly expanding the chemical space accessible from the this compound core.
Rationale: The thieno[3,2-b]pyridine scaffold has been successfully employed in the design of potent kinase inhibitors.[7] The carboxamide functionality is a common feature in many approved kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the kinase domain. Hydrolysis of the nitrile group in this compound to the corresponding carboxamide would provide a key intermediate for the synthesis of a library of potential kinase inhibitors.
Experimental Workflow:
Workflow for the synthesis and screening of 2-carboxamide derivatives.
Detailed Protocol for Hydrolysis of the Nitrile:
-
Reagents and Materials: this compound, Sodium Hydroxide (NaOH), Hydrogen Peroxide (30% solution), Ethanol, Water, Round-bottom flask, Magnetic stirrer, Reflux condenser.
-
Procedure: a. To a solution of this compound (1.0 eq) in ethanol, add a 2M aqueous solution of NaOH (2.0 eq). b. Slowly add 30% hydrogen peroxide (3.0 eq) to the stirred solution at room temperature. c. Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute HCl solution. e. The product, 7-Chlorothieno[3,2-b]pyridine-2-carboxamide, may precipitate out of solution and can be collected by filtration. f. Further purification can be achieved by recrystallization or column chromatography.
Table 1: Proposed Kinase Targets for Screening
| Kinase Family | Specific Targets | Rationale |
| Tyrosine Kinases | Src, EGFR, VEGFR | Thienopyridines have shown activity against these targets.[7] |
| Serine/Threonine Kinases | Aurora Kinases, CDKs | Important targets in oncology. |
| Lipid Kinases | PI3K | The related thieno[2,3-b]pyridines have been linked to PI-PLC inhibition. |
Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[8] It offers similar acidic properties but can provide advantages in terms of metabolic stability and cell permeability. The conversion of the nitrile group to a tetrazole can be achieved through a [3+2] cycloaddition reaction with an azide source. This would open up avenues for targeting receptors and enzymes that recognize carboxylate moieties.
Experimental Workflow:
Workflow for the synthesis and evaluation of 2-tetrazole derivatives.
Detailed Protocol for Tetrazole Formation:
-
Reagents and Materials: this compound, Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂), N,N-Dimethylformamide (DMF), Water, Round-bottom flask, Magnetic stirrer, Heating mantle.
-
Procedure: a. To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.2 eq). b. Heat the reaction mixture to 120-130 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS. c. After completion, cool the reaction to room temperature and pour it into acidified water. d. The product, 5-(7-Chlorothieno[3,2-b]pyridin-2-yl)-1H-tetrazole, should precipitate. Collect the solid by filtration and wash with water. e. The product can be further purified by recrystallization.
The Reactive Chloro Group at the 7-Position
The chloro group at the 7-position of the thieno[3,2-b]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This provides a powerful tool for introducing a wide variety of substituents, thereby modulating the physicochemical properties and biological activity of the resulting compounds.
Rationale: Many potent kinase inhibitors feature an amino or alkoxy substituent at a key position that directs the molecule into a specific pocket of the kinase active site. By reacting this compound or its derivatives with various nucleophiles, a diverse library of compounds can be generated for screening against a panel of kinases.
Experimental Workflow:
Workflow for the synthesis and profiling of 7-substituted derivatives.
Detailed Protocol for Nucleophilic Aromatic Substitution with an Amine:
-
Reagents and Materials: this compound, desired amine (e.g., aniline), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene, Schlenk flask, Magnetic stirrer, Heating mantle.
-
Procedure (Buchwald-Hartwig Amination): a. In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq). b. Add anhydrous toluene and heat the reaction mixture to 100-110 °C for 8-16 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. e. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 7-amino-substituted product.
Conclusion and Future Perspectives
This compound represents a highly versatile and promising scaffold for the development of novel therapeutics. The strategic positioning of its functional groups allows for a multitude of chemical transformations, enabling the creation of diverse compound libraries. The proposed research areas, focusing on the synthesis of carboxamides and tetrazoles from the nitrile group and the exploration of nucleophilic aromatic substitution at the chloro position, provide a solid foundation for initiating drug discovery programs.
The exploration of this scaffold in the context of kinase inhibition is particularly compelling, given the proven track record of the broader thienopyridine class. Furthermore, the potential to generate bioisosteres of carboxylic acids opens up opportunities to target a wide range of other protein families. A systematic approach, combining targeted synthesis with robust biological screening and subsequent structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this exciting molecule.
References
- Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2019). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 84(15), 9415–9431.
- Zhao, T., et al. (2025). Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters, 16(8).
- Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
- Pilkington, L. I., et al. (2022).
- Google Patents. (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives.
- Gomaa, H. A. M., & Ali, M. M. (2020). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Bioorganic Chemistry, 104, 104230.
- Singh, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
- Singh, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
- Lindsley, C. W., et al. (2020). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 11(7), 1435–1442.
- Barker, D., et al. (2020). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 11(1), 50–56.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). Thieno[3,2-b]pyridine, 7-chloro. Retrieved from [Link]
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). International Journal of Pharmaceutical Sciences and Drug Research, 16(6), 661-669.
-
Human Metabolome Database. (2021). Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986). Retrieved from [Link]
- Paulin, E. K., et al. (2025). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
- Reynisson, J., et al. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Reports, 3(6), e1279.
- Bemis, G. W., et al. (2004). Identification of 7-phenylaminothieno-[3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors. Journal of Medicinal Chemistry, 47(27), 6666–6668.
- Song, Z.-L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861961.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 7-Chlorothieno[3,2-b]pyridine for Advanced Chemical Synthesis Projects. Retrieved from [Link]
- Li, X., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. International Journal of Molecular Sciences, 24(13), 10811.
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The Strategic Intermediate: A Technical Guide to 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile for Pharmaceutical Development
Foreword: Unveiling a Core Heterocycle in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient and robust construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, the thieno[3,2-b]pyridine core has emerged as a privileged structure, underpinning the pharmacological activity of numerous therapeutic agents. This guide provides an in-depth technical exploration of a key derivative, 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile (CAS No: 380235-83-6), a versatile and highly functionalized intermediate poised for significant applications in drug discovery and development. We will delve into its synthesis, reactivity, and application, offering field-proven insights for researchers, medicinal chemists, and process development scientists.
Physicochemical Properties and Structural Attributes
This compound is a halogenated heterocyclic compound featuring a fused ring system of thiophene and pyridine.[1] The presence of a chlorine atom at the 7-position and a nitrile group at the 2-position imparts distinct reactivity to the molecule, making it a valuable building block for diverse chemical transformations.
| Property | Value | Source |
| CAS Number | 380235-83-6 | [2] |
| Molecular Formula | C₈H₃ClN₂S | [2] |
| Molecular Weight | 194.64 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
The strategic placement of the chloro and cyano groups on the thieno[3,2-b]pyridine scaffold creates a molecule with multiple reactive sites. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. This multi-functional nature is the cornerstone of its utility as a chemical intermediate.
Synthesis of the Core Intermediate: A Strategic Approach
The synthesis of this compound can be approached from its parent heterocycle, 7-Chlorothieno[3,2-b]pyridine. A common strategy involves the introduction of the nitrile group at the 2-position. A plausible and efficient method for this transformation is the Sandmeyer reaction, starting from the readily available 2-amino precursor.[3]
Synthesis of the Precursor: 7-Chlorothieno[3,2-b]pyridine
A reliable method for the synthesis of the precursor, 7-Chlorothieno[3,2-b]pyridine, starts from thieno[3,2-b]pyridin-7(4H)-one.[4]
Experimental Protocol:
-
To a round-bottomed flask charged with dichloromethane (30 mL) and dichloroethane (20 mL), add N,N-dimethylformamide (1.8 mL, 23.28 mmol).[4]
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise.[4]
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.[4]
-
Heat the mixture to reflux and maintain for 6 hours.[4]
-
Upon completion of the reaction, cool the mixture to room temperature to afford 7-chlorothieno[3,2-b]pyridine as a pale yellow solid (1.7 g, 90% yield).[4]
Characterization Data (¹H NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[4]
Proposed Synthesis of this compound via Sandmeyer Reaction
The introduction of the nitrile group at the 2-position can be achieved via a Sandmeyer reaction on 7-Chlorothieno[3,2-b]pyridin-2-amine. This classical transformation offers a direct and efficient route to the desired carbonitrile.[3]
Caption: Proposed synthetic workflow for this compound.
Conceptual Protocol for Sandmeyer Reaction:
-
Dissolve 7-Chlorothieno[3,2-b]pyridin-2-amine in an aqueous acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent, and purify by chromatography or recrystallization.
Chemical Reactivity and Strategic Transformations
The utility of this compound as a chemical intermediate stems from the distinct reactivity of its functional groups. Understanding this reactivity is key to designing efficient synthetic routes towards complex target molecules.
Nucleophilic Aromatic Substitution at the 7-Position
The chlorine atom at the 7-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r). This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, which are common functionalities in pharmacologically active molecules. The electron-withdrawing nature of the fused thiophene ring and the nitrile group can further enhance the reactivity of this position.
Transformations of the 2-Carbonitrile Group
The nitrile group at the 2-position is a versatile functional handle that can be converted into several other important groups:
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid.[5][6] This carboxylic acid can then be used in amide bond formation, a cornerstone reaction in drug synthesis.
-
Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a key linker for attaching other molecular fragments.
Caption: Key reaction pathways of this compound.
Application in the Synthesis of Bioactive Molecules
For instance, the related intermediate, 5-chlorothiophene-2-carboxylic acid, is a crucial component in the synthesis of the anticoagulant drug Rivaroxaban. The thieno[3,2-b]pyridine core, with its potential for diverse functionalization, represents a valuable platform for the development of new therapeutics. The strategic placement of the chloro and cyano groups in the title compound offers medicinal chemists a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion and Future Outlook
This compound stands out as a high-value intermediate for the pharmaceutical and agrochemical industries. Its synthesis from readily available starting materials and the versatile reactivity of its chloro and cyano functionalities provide a robust platform for the construction of novel and complex molecules. As the demand for innovative therapeutics continues to grow, the strategic application of well-designed intermediates like this compound will undoubtedly play a pivotal role in accelerating the drug discovery and development process. Further exploration of its reactivity and its incorporation into a wider range of bioactive scaffolds is a promising avenue for future research.
References
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Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. Ventura College. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. National Center for Biotechnology Information. Available from: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Chemistry Steps. Available from: [Link]
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Methodological & Application
Synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile: A Detailed Laboratory Protocol for Advanced Research
This comprehensive guide provides a detailed, multi-step laboratory protocol for the synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-b]pyridine scaffold is a key structural motif in a variety of pharmacologically active agents, and the targeted 7-chloro-2-carbonitrile derivative serves as a valuable intermediate for the development of novel therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.
The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. We will proceed through a logical four-step synthetic sequence, beginning with the construction of the chlorinated thienopyridine core, followed by functional group manipulations to introduce the desired carbonitrile moiety.
Overall Synthetic Strategy
The synthesis of this compound will be achieved via the following four-step reaction sequence:
-
Chlorination: Synthesis of 7-Chlorothieno[3,2-b]pyridine from thieno[3,2-b]pyridin-7(4H)-one.
-
Nitration: Electrophilic nitration of the 7-chlorothieno[3,2-b]pyridine core at the 2-position.
-
Reduction: Conversion of the 2-nitro group to a 2-amino group.
-
Sandmeyer Cyanation: Transformation of the 2-amino group to the target 2-carbonitrile functionality.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 7-Chlorothieno[3,2-b]pyridine Core
The initial step involves the conversion of a pyridinone to the corresponding chloro-pyridine, a common transformation in heterocyclic chemistry.
Step 1: Protocol for the Preparation of 7-Chlorothieno[3,2-b]pyridine
This procedure is adapted from established methods for the chlorination of similar heterocyclic ketones.[4]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thieno[3,2-b]pyridin-7(4H)-one | C₇H₅NOS | 151.19 | 1.6 g | 10.58 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 20 mL | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.8 mL | 23.28 |
| Oxalyl chloride | (COCl)₂ | 126.93 | 2.9 mL | 33.86 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the stirred solution. The formation of the Vilsmeier reagent will be observed.
-
After the addition of oxalyl chloride is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) portion-wise to the reaction mixture.
-
Remove the ice bath and heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and stir until the ice has melted.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-chlorothieno[3,2-b]pyridine as a pale yellow solid.
Expected Yield: Approximately 1.7 g (90%).
Part 2: Functionalization of the Thienopyridine Core
With the 7-chlorothieno[3,2-b]pyridine in hand, the next stages focus on the introduction of the carbonitrile group at the 2-position via a nitro and amino intermediate.
Step 2: Protocol for the Nitration of 7-Chlorothieno[3,2-b]pyridine
This electrophilic aromatic substitution is directed to the electron-rich thiophene ring. The conditions are adapted from general procedures for the nitration of thienopyridines.[5]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Chlorothieno[3,2-b]pyridine | C₇H₄ClNS | 169.63 | 1.7 g | 10.02 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | - |
| Fuming Nitric Acid (>90%) | HNO₃ | 63.01 | 1.5 mL | ~33 |
| Crushed Ice | H₂O | 18.02 | ~100 g | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
Experimental Procedure:
-
In a 100 mL round-bottomed flask, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice-salt bath.
-
Slowly add 7-chlorothieno[3,2-b]pyridine (1.7 g, 10.02 mmol) to the cold sulfuric acid with stirring.
-
In a separate container, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 mL) to cold concentrated sulfuric acid (2 mL).
-
Add the nitrating mixture dropwise to the solution of the thienopyridine, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms and the pH is neutral.
-
Filter the solid precipitate and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 7-chloro-2-nitrothieno[3,2-b]pyridine.
Step 3: Protocol for the Reduction of 7-Chloro-2-nitrothieno[3,2-b]pyridine
The nitro group is readily reduced to an amine using standard reducing agents.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Chloro-2-nitrothieno[3,2-b]pyridine | C₇H₃ClN₂O₂S | 214.63 | 2.0 g | 9.32 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 10.5 g | 46.6 |
| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 20 mL | - |
| 10 M Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
Experimental Procedure:
-
To a 250 mL round-bottomed flask, add 7-chloro-2-nitrothieno[3,2-b]pyridine (2.0 g, 9.32 mmol) and tin(II) chloride dihydrate (10.5 g, 46.6 mmol).
-
Add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature for 4-6 hours.
-
Cool the reaction mixture in an ice bath and basify by the slow addition of 10 M sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-7-chlorothieno[3,2-b]pyridine.
Part 3: The Sandmeyer Cyanation
This final step is a classic and powerful transformation for the introduction of a nitrile group onto an aromatic ring.[6][7]
Step 4: Protocol for the Sandmeyer Cyanation of 2-Amino-7-chlorothieno[3,2-b]pyridine
This protocol is based on well-established procedures for the Sandmeyer reaction on heterocyclic amines.[8][9]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-7-chlorothieno[3,2-b]pyridine | C₇H₅ClN₂S | 184.65 | 1.5 g | 8.12 |
| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 10 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.62 g | 8.93 |
| Copper(I) Cyanide | CuCN | 89.56 | 0.91 g | 10.15 |
| Sodium Cyanide | NaCN | 49.01 | 0.50 g | 10.20 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
Experimental Procedure:
-
Diazotization:
-
In a 100 mL beaker, suspend 2-amino-7-chlorothieno[3,2-b]pyridine (1.5 g, 8.12 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (0.62 g, 8.93 mmol) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate 250 mL flask, prepare a solution of copper(I) cyanide (0.91 g, 10.15 mmol) and sodium cyanide (0.50 g, 10.20 mmol) in water (15 mL).
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product, this compound.
-
Mechanistic Insights: The Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Single Electron Transfer (SET): Copper(I) acts as a catalyst, transferring a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas.
-
Radical Capture: The aryl radical is then captured by the cyanide anion, which is coordinated to the now copper(II) species, to form the final nitrile product and regenerate the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer cyanation step.
Safety Precautions and Waste Disposal
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent Hazards:
-
Oxalyl chloride and Vilsmeier reagent: Highly corrosive and react violently with water. Handle with extreme care.
-
Concentrated acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Avoid contact with skin and eyes.
-
Sodium nitrite: Toxic and an oxidizing agent.
-
Cyanide salts (CuCN, NaCN): Highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
-
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated waste container.
-
Aqueous waste containing tin salts should be collected separately.
-
Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal, following institutional safety protocols.
-
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
- Klemm, L. H., et al. Chemistry of thienopyridines. XXXVI: Further studies on nitration in the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Journal of Heterocyclic Chemistry, 26(5), 1433-1437 (1989).
-
Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28267-28288 (2021). [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
NileRed. Sandmeyer Reaction - experimental procedure and set up. YouTube, 2023. [Link]
-
Gallagher, P. T., et al. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (11), 2193-2199 (1998). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. [Link]
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Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(15), 10173–10186 (2021). [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
Introduction: The Thieno[3,2-b]pyridine Scaffold in Kinase Inhibitor Design
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the domain of protein kinase inhibitors. Its rigid, planar structure and unique electronic properties make it an ideal bioisostere for the purine core of ATP, enabling it to effectively compete for the ATP-binding site on a wide range of kinases.[1] Aberrant kinase activity is a hallmark of numerous pathologies, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of contemporary drug discovery.
The thieno[3,2-b]pyridine scaffold offers a versatile platform for the development of ATP-competitive inhibitors. Notably, it has been shown that this core structure can facilitate interactions that anchor the inhibitor in the back pocket of the kinase, a feature that can lead to enhanced selectivity and potency.[2] This has led to the discovery of highly selective inhibitors for underexplored kinases such as Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.[1][2]
This application note focuses on a key intermediate, 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile , and its application in the synthesis of potent kinase inhibitors, with a particular emphasis on targeting Spleen Tyrosine Kinase (Syk) and Src kinase. The chloro-substituent at the 7-position serves as a versatile handle for introducing diverse chemical moieties via cross-coupling reactions, while the carbonitrile at the 2-position can be a key pharmacophoric element or a synthetic precursor for further functionalization.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling
The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. The two most pertinent and widely employed methods are the Buchwald-Hartwig amination for the formation of C-N bonds and the Suzuki-Miyaura coupling for C-C bond formation. These reactions are favored for their broad functional group tolerance, high yields, and well-understood mechanisms.
Buchwald-Hartwig Amination: Forging the Key C-N Bond
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4] In the context of kinase inhibitor synthesis, this reaction is crucial for introducing the aniline or heteroarylamine moieties that often form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[5][6][7][8] This reaction is instrumental in synthesizing kinase inhibitors that feature biaryl or aryl-heteroaryl motifs, which can access deeper pockets within the kinase active site and enhance selectivity.
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocols: Synthesis of a Potent Src Kinase Inhibitor
The following protocols provide a detailed methodology for the synthesis of a representative Src kinase inhibitor, 7-[(2,4-Dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-2-carbonitrile , based on established procedures for analogous compounds.[9]
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol details the key C-N bond formation step to install the substituted aniline moiety.
Materials:
-
This compound (1.0 equiv)
-
2,4-Dichloro-5-methoxyaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 2,4-dichloro-5-methoxyaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Data Presentation: Biological Activity of Thieno[3,2-b]pyridine-based Kinase Inhibitors
The thieno[3,2-b]pyridine scaffold has been successfully employed to generate potent inhibitors against various kinases. The following table summarizes the inhibitory activities of representative compounds against Src and Syk kinases, demonstrating the potential of this chemical series.
| Compound ID | Kinase Target | R¹ Group (at C7) | R² Group (at C2) | IC₅₀ (nM) | Reference |
| 1 | Src | 2,4-Dichloro-5-methoxyphenylamino | H | 2.5 | [9] |
| 2 | Src | 4-Phenoxyphenylamino | H | 1.2 | [10] |
| 3 | Syk | (Varies) | (Varies) | <10 | [11] |
| 4 | Src | 2,4-Dichlorophenylamino | H | 30 | [10] |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic positioning of the chloro and carbonitrile functionalities allows for the facile and modular construction of diverse chemical libraries targeting a range of kinases implicated in human diseases. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide reliable and efficient routes to these complex molecules. The demonstrated potent inhibition of kinases like Src and Syk by derivatives of this scaffold underscores its significance in modern drug discovery and development. Future work in this area will likely focus on further exploring the structure-activity relationships around this core, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of novel inhibitors in relevant disease models.
References
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-
Boschelli, D. H., et al. (2004). Identification of 7-phenylaminothieno-[3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors. Journal of Medicinal Chemistry, 47(27), 6666–6668. Available at: [Link]
-
Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. Available at: [Link]
- Brader, M. L., et al. (2012). Substituted pyridopyrazines as novel syk inhibitors. WIPO Patent Application WO/2012/167733.
-
Chemler, S. R., et al. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]
-
Dolezal, M., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie. Available at: [Link]
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Goodson, F. E., et al. (1997). PALLADIUM-CATALYZED COUPLING OF ARYL BROMIDES WITH ANILINES. Organic Syntheses, 75, 61. Available at: [Link]
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Golas, J. M., et al. (2006). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 16(18), 4897-4901. Available at: [Link]
-
Kuwano, R., & Yokogi, M. (2005). Suzuki−Miyaura Coupling of 2-Pyridylboronates with Aryl Chlorides. Organic Letters, 7(5), 945–947. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Tao, B., & Boykin, D. W. (2004). Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides with Aryl- and Heteroarylboronic Acids in the Presence of a PdCl2/DAB-Cy Catalyst. The Journal of Organic Chemistry, 69(13), 4330–4335. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
- Wyeth. (2006). Thieno[3,2-b]pyridine-6-carbonitriles and thieno[2,3-b]pyridine-5-carbonitriles as protein kinase inhibitors. US Patent 6,987,116.
-
Zhang, C., et al. (1999). Palladium-Catalyzed Amination of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804–3805. Available at: [Link]
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Application Notes and Protocols for 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile in Agrochemical Research
Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Structure in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the thieno[3,2-b]pyridine scaffold has emerged as a "privileged structure," demonstrating significant potential in the development of new fungicides, herbicides, and insecticides. Its rigid, planar structure and the presence of both sulfur and nitrogen heteroatoms provide a unique electronic and steric profile, making it an ideal framework for interaction with a variety of biological targets in pests and pathogens.
This guide focuses on a particularly valuable derivative of this scaffold: 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile . The strategic placement of a chlorine atom at the 7-position and a nitrile group at the 2-position makes this molecule a highly versatile intermediate for the synthesis of a diverse range of agrochemical candidates. The chloro group can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of various substituents to modulate activity and selectivity. The 2-carbonitrile group is a key functional handle that can be transformed into a variety of other functionalities, most notably through cyclization reactions to form fused heterocyclic systems such as pyridothienopyrimidines, which are known to possess potent biological activities.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential applications of this compound in agrochemical research, complete with detailed synthetic protocols and methodologies for biological evaluation.
Part 1: Application Notes - Exploring the Agrochemical Potential
Fungicidal Activity: A Primary Application
The most promising application of the thieno[3,2-b]pyridine scaffold to date lies in the development of novel fungicides. Research has demonstrated that derivatives of this core structure exhibit potent activity against a range of economically important plant pathogenic fungi.
A key study in this area focused on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which were identified as a novel lead scaffold for fungicides.[1] While not directly starting from this compound, this research underscores the intrinsic fungicidal potential of the core structure. The study revealed that certain derivatives demonstrated promising activity against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values in the low microgram per milliliter range.[1]
Mechanism of Action Insights: Preliminary transcriptome analysis of a lead compound from this class suggested a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway in the target fungi.[1] This novel mechanism of action is particularly valuable in the context of increasing resistance to existing fungicide classes.
The 7-chloro and 2-carbonitrile substituents on the target molecule of this guide are poised to enable the synthesis of analogs with potentially enhanced fungicidal apectra and potency. The 2-carbonitrile is a gateway to forming fused pyrimidine rings, a common feature in many commercial fungicides.
Insecticidal and Other Potential Applications
While the primary focus has been on fungicidal activity, the broader class of thienopyridines has also shown promise in other areas of agrochemical research. Studies on the isomeric thieno[2,3-b]pyridines have revealed insecticidal activity against pests such as Aphis gossypii.[2][3][4] This suggests that derivatives of this compound could also be explored for insecticidal properties. The versatile synthetic handles on this molecule allow for the creation of large and diverse chemical libraries for screening against a wide range of insect pests.
Furthermore, the general importance of pyridine-based compounds in herbicides is well-documented.[5] The thieno[3,2-b]pyridine core, with its unique electronic properties, could be a valuable building block for the design of new herbicides with novel modes of action.
Part 2: Synthetic Protocols - From Intermediate to Bioactive Molecule
The true value of this compound lies in its utility as a synthetic intermediate. The 2-carbonitrile group is a versatile functional group that can be readily transformed into other key functionalities or used in cyclization reactions to build more complex heterocyclic systems.
Key Synthetic Transformation: Formation of Fused Pyridothienopyrimidines
One of the most powerful applications of the 2-carbonitrile group on the thienopyridine scaffold is its use in the synthesis of fused pyridothienopyrimidines. This class of compounds is of high interest due to its broad spectrum of biological activities. The general strategy involves the initial conversion of the nitrile to an amino or amidine group, followed by cyclization with a suitable C1 or C2 synthon.
Representative Protocol: Synthesis of a Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-2,4-dione
This protocol is adapted from the synthesis of related pyridothienopyrimidines and illustrates a common cyclization strategy.[6]
Step 1: Synthesis of the 3-Amino-thieno[2,3-b]pyridine-2-carboxamide Precursor (Hypothetical for the 7-chloro-thieno[3,2-b]pyridine system)
The starting material, this compound, would first need to be converted to the corresponding 3-amino-2-carboxamide derivative. This would likely involve a multi-step process such as:
-
Nitration at the 3-position followed by reduction to the 3-amino group.
-
Hydrolysis of the 2-carbonitrile to the 2-carboxamide.
Step 2: Cyclization with Urea to form the Pyridothienopyrimidine-2,4-dione
-
Materials:
-
3-Amino-7-chlorothieno[3,2-b]pyridine-2-carboxamide (1 equivalent)
-
Urea (10-20 equivalents)
-
High-boiling point solvent (e.g., diphenyl ether, optional)
-
Heating mantle and reflux condenser
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, thoroughly mix the 3-amino-7-chlorothieno[3,2-b]pyridine-2-carboxamide and a large excess of urea.
-
Heat the mixture to 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Triturate the solid residue with hot ethanol or water to remove excess urea.
-
Collect the solid product by filtration, wash with ethanol, and dry under vacuum to yield the desired pyridothienopyrimidine-2,4-dione.
-
General Workflow for Agrochemical Candidate Synthesis
The following diagram illustrates a general workflow for utilizing this compound in an agrochemical discovery program.
Part 3: Biological Evaluation Protocols
Once a library of compounds has been synthesized from this compound, the next critical step is to evaluate their biological activity.
In Vitro Antifungal Assay Protocol
This protocol describes a common method for assessing the in vitro fungicidal activity of test compounds against a panel of plant pathogenic fungi.
-
Materials:
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fungal cultures of interest (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Spore suspension or mycelial plugs of the fungi
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in the growth medium to achieve the desired final concentrations for testing.
-
Plate Preparation: Dispense the compound dilutions into the wells of a 96-well plate. Include positive controls (commercial fungicide) and negative controls (DMSO/medium only).
-
Inoculation: Add a standardized spore suspension or a small mycelial plug of the target fungus to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28 °C) for 3-7 days, or until the negative control wells show significant growth.
-
Data Analysis: Measure fungal growth by observing the turbidity of the medium using a plate reader at a suitable wavelength (e.g., 600 nm) or by visually assessing the diameter of mycelial growth.
-
EC50 Determination: Calculate the half-maximal effective concentration (EC50) for each compound by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Table 1: Representative Antifungal Activity Data for Thieno[3,2-b]pyridine Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL)[1] |
| I-1 | C. arachidicola | 4.61 |
| I-5 | R. solani | 6.66 |
| I-7 | S. sclerotiorum | 5.89 |
| I-12 | C. arachidicola | 5.23 |
Note: Data is for 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives and is presented to illustrate the potential of the core scaffold.
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the discovery of new agrochemicals. Its thieno[3,2-b]pyridine core has demonstrated potential, particularly in the development of novel fungicides with unique mechanisms of action. The strategically placed chloro and carbonitrile functional groups provide synthetic chemists with a powerful toolkit for creating diverse libraries of compounds for biological screening.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of fused pyridothienopyrimidines derived from this intermediate is a particularly promising avenue. Furthermore, screening of derivatives for insecticidal and herbicidal activities could uncover new and valuable applications. As the need for new crop protection solutions continues to grow, intermediates like this compound will play a crucial role in the innovation pipeline.
References
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Chen, K., Deng, D., Yin, Y., Xi, D., Park, P., Gao, W., ... & Lei, K. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Microorganisms, 11(7), 1588. [Link]
-
Abdel-Rahman, A. E., Youssef, M. A. M., El-Sayed, W. A., & Abdel-Aziz, M. A. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627–17634. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Retrieved from [Link]
-
Anwar, M. M., El-Deen, E. M., Abd El-Gwaad, A. A., & Kassab, R. R. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 853. [Link]
-
Abdel-Rahman, A. E., Youssef, M. A. M., El-Sayed, W. A., & Abdel-Aziz, M. A. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271–17282. [Link]
-
PubMed. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]
- Google Patents. (n.d.). US6987116B2 - Thieno[3,2-b]pyridine-6-carbonitriles and thieno[2,3-b]pyridine-5-carbonitriles as protein kinase inhibitors.
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PubChem. (n.d.). 3-amino-thieno[2,3-b]pyridine-2-carbonitrile. Retrieved from [Link]
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Liu, C., Zheng, L., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 332–343. [Link]
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Application Notes and Protocols for Reactions Involving 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides detailed experimental procedures and insights for key chemical transformations involving 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile. As a pivotal intermediate in medicinal chemistry and materials science, the functionalization of this scaffold is crucial for the development of novel therapeutic agents and functional materials. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the selected protocols, ensuring both reproducibility and a deeper understanding of the reactions.
Introduction to this compound
This compound (CAS No. 380235-83-6) is a heteroaromatic compound featuring a fused thieno[3,2-b]pyridine core. This electron-deficient ring system, substituted with a chloro group at the 7-position and a nitrile group at the 2-position, presents a versatile platform for synthetic diversification. The chlorine atom at the 7-position is particularly susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, making it an ideal handle for introducing molecular complexity. Its structural analogs are key components in the development of kinase inhibitors and other bioactive molecules.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₃ClN₂S | [3] |
| Molecular Weight | 194.64 g/mol | [3] |
| CAS Number | 380235-83-6 | [3] |
| Appearance | White to off-white solid | [4] |
Synthesis of the Precursor: 7-Chlorothieno[3,2-b]pyridine
The journey to utilizing this compound often begins with its precursor, 7-Chlorothieno[3,2-b]pyridine. A common and efficient synthesis involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.
Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine[5]
This protocol details the conversion of the pyridinone to the corresponding chloropyridine using oxalyl chloride.
Reagents and Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a 250 mL round-bottom flask, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol), followed by the dropwise addition of oxalyl chloride (2.9 mL, 33.86 mmol). The formation of the Vilsmeier reagent is exothermic.
-
Once the addition is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the mixture.
-
Remove the ice bath and heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removal of the solvent under reduced pressure. The crude product is a pale yellow solid. Yields of up to 90% have been reported.[5]
Key Functionalization Reactions at the C7-Position
The chlorine atom at the 7-position of the thieno[3,2-b]pyridine ring is activated towards displacement, analogous to a 2- or 4-chloropyridine. This reactivity allows for a range of important synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[6] For an electron-deficient heterocyclic chloride like this compound, this reaction enables the introduction of various aryl and heteroaryl substituents.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reaction steps.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure based on established methods for similar electron-deficient heterocyclic chlorides.[8]
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Pd(dppf)Cl₂ (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Cross-Coupling of Chloro-Heterocycles:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 70-85 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 12 | 65-80 |
Note: Yields are representative and will vary based on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction is invaluable for synthesizing aryl amines from aryl halides.
Mechanistic Insight: The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine.[10]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 3: Representative Buchwald-Hartwig Amination
This protocol is based on established procedures for the amination of chloropyridines.[11]
Reagents and Materials:
-
This compound
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos (0.08 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene (anhydrous)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and NaOtBu (1.4 eq.) to a Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Chloro-Heterocycles:
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 80-95 |
| Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
| Benzylamine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 90 | 16 | 75-90 |
Note: Yields are representative and will vary based on the specific substrates and reaction conditions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the thieno[3,2-b]pyridine ring system facilitates nucleophilic aromatic substitution (SₙAr) at the 7-position. This reaction is often a practical alternative to palladium-catalyzed methods, especially with strong nucleophiles.
Mechanistic Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity.[12] The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom helps to stabilize the negative charge in the intermediate.
Protocol 4: Nucleophilic Aromatic Substitution with an Amine
This protocol is adapted from a procedure for a similar 7-chlorothieno[3,2-b]pyridine derivative.[13]
Reagents and Materials:
-
This compound
-
Amine (e.g., pyrrolidine, morpholine) (2.0-3.0 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq.)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sealed reaction vial
-
Heating block or oil bath
Procedure:
-
To a sealed vial, add this compound (1.0 eq.), the amine (2.0-3.0 eq.), and K₂CO₃ (2.0 eq.).
-
Add DMSO or DMF as the solvent.
-
Seal the vial and heat the reaction mixture to 100-140 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Representative Data for SₙAr on Chloro-Heterocycles:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | | Pyrrolidine | K₂CO₃ | DMSO | 120 | 12 | >90 | | Sodium methoxide | None | Methanol | Reflux | 6 | 85-95 | | 4-Aminophenol | K₂CO₃ | DMF | 140 | 24 | 60-75 |
Note: Yields are representative and will vary based on the specific substrates and reaction conditions.
Safety and Handling
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[14] Organic nitriles can be toxic.
-
Flammability: Combustible solid. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult the SDS of all reagents used in the experimental procedures and perform a thorough risk assessment before beginning any work.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to perform key functionalization reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the underlying principles of these reactions, scientists can effectively utilize this intermediate to construct complex molecules for applications in drug discovery and materials science.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Retrieved from [Link]
- European Patent Office. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Guram, A. S., & Bei, X. (2008). Palladium-catalyzed cross-coupling of aryl chlorides with arylboronic acids. U.S. Patent No. 7,453,001. Washington, DC: U.S.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(8), 1146-1158.
- Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl and heteroaryl chlorides and bromides: a general and practical catalyst for C–N coupling. Chemical Science, 2(1), 27-50.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Lindsley, C. W., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(5), 749-755. Retrieved from [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
analytical techniques for characterizing 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile
An Application Note for the Comprehensive Characterization of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
Authored by a Senior Application Scientist
Introduction: this compound is a heterocyclic organic compound featuring a fused thieno[3,2-b]pyridine core. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1][2] The precise substitution pattern, including the chloro and cyano groups, imparts specific reactivity and conformational properties that are leveraged in the design of targeted molecules.
Given its role as a high-value building block, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount.[2] This document provides a comprehensive guide to the analytical techniques and detailed protocols required for the thorough characterization of this compound, ensuring material quality and consistency for researchers and drug development professionals.
Physicochemical Properties Summary
A foundational step in any analytical workflow is to collate the known properties of the analyte. These data inform instrument parameter selection and data interpretation.
| Property | Value | Source |
| CAS Number | 380235-83-6 | [3] |
| Molecular Formula | C₈H₃ClN₂S | [3] |
| Molecular Weight | 194.64 g/mol | [3] |
| Exact Mass | 193.97055 Da | [3] |
| Appearance | Expected to be a white to off-white or pale yellow solid | [1][4] |
| Storage | 2-8°C, inert atmosphere, protected from light | [5] |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a novel or key chemical entity. The following workflow illustrates the logical progression of analysis, where each step provides complementary information to build a complete profile of the compound.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of organic molecules. For this compound, ¹H NMR will confirm the number and environment of aromatic protons, while ¹³C NMR will identify all unique carbon atoms, including the quaternary carbons of the fused ring system and the nitrile carbon. The choice of a high-field instrument (≥400 MHz) is crucial for resolving the fine splitting patterns of the coupled aromatic protons.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for similar heterocyclic compounds.[4][6]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32 (adjust for signal-to-noise).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (adjust for signal-to-noise).
-
-
-
Data Processing & Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals and analyze chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J).
-
Expected Spectral Data
The structure contains three aromatic protons on the thieno[3,2-b]pyridine core. Based on the known data for the parent compound, 7-Chlorothieno[3,2-b]pyridine[4], and the electronic effect of the nitrile group, the following is a reasoned prediction.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| ¹H | 8.6 - 8.8 | Doublet (d) | Proton on the pyridine ring, ortho to Nitrogen. Deshielded by the electronegative N. |
| ¹H | 7.8 - 8.0 | Doublet (d) | Proton on the pyridine ring, meta to Nitrogen. Coupled to the other pyridine proton. |
| ¹H | 8.0 - 8.3 | Singlet (s) | Proton on the thiophene ring. The addition of the C2-carbonitrile removes the adjacent proton, resulting in a singlet. Deshielded by the adjacent nitrile group. |
| ¹³C | ~115-118 | Quaternary (C≡N) | Characteristic chemical shift for a nitrile carbon.[6] |
| ¹³C | ~95-155 | Multiple signals | Aromatic carbons of the fused ring system. |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This technique is self-validating; a measured mass that matches the theoretical mass to within a few parts per million (ppm) provides definitive confirmation of the molecular formula. Electrospray ionization (ESI) is the preferred method for this type of polar heterocyclic compound as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Protocol: ESI-HRMS
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
-
-
Instrument Parameters (Orbitrap or TOF Analyzer):
-
Ionization Mode: Positive ESI.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Sheath/Aux Gas Flow: Optimize for stable spray.
-
Capillary Temperature: 275-350 °C.
-
Resolution: Set to >60,000 to ensure high mass accuracy.
-
Infusion: Introduce the sample via a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Analysis:
-
Identify the most abundant ion in the spectrum.
-
Compare the measured exact mass of this ion to the theoretical mass calculated for the expected protonated molecule, [C₈H₄ClN₂S]⁺. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) should also be observed.
-
Expected Results
| Ion | Theoretical m/z |
| [M+H]⁺ (with ³⁵Cl) | 194.97817 |
| [M+H]⁺ (with ³⁷Cl) | 196.97522 |
Note: Theoretical m/z calculated for the protonated species [C₈H₄ClN₂S]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is crucial for confirming the presence of the nitrile (C≡N) group, which has a very sharp and characteristic absorption, as well as vibrations from the aromatic rings and the C-Cl bond.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Collection: Collect a background spectrum of the clean, empty ATR crystal first, then collect the sample spectrum. The instrument software will automatically perform the background subtraction.
-
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 2220 - 2240 | C≡N stretch | A sharp, strong band characteristic of a nitrile group.[6] |
| 3000 - 3100 | Aromatic C-H stretch | Medium to weak bands. |
| 1500 - 1600 | C=C and C=N ring stretch | Multiple bands characteristic of the thieno[3,2-b]pyridine core.[7] |
| 1000 - 1200 | C-Cl stretch | Can be difficult to assign definitively but expected in this region. |
| Below 900 | C-H out-of-plane bending | Provides information on the substitution pattern of the aromatic rings. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase (RP-HPLC) method with UV detection is ideal for this aromatic compound. The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-separated from any potential impurities or starting materials.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile or a 50:50 acetonitrile/water mix) to make a 0.1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm, or scan for optimal wavelength using a photodiode array (PDA) detector.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).
-
Caption: Rationale behind the key parameter choices for the RP-HPLC method.
References
-
Al-Said, M. S., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Available at: [Link]
-
MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on.... Available at: [Link]
Sources
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide comprehensive safety and handling guidance for 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile (CAS No. 380235-83-6). At the time of publication, a complete Safety Data Sheet (SDS) for this specific compound was not publicly available. Therefore, this guide is based on available data for the target compound, supplemented with information from the structurally similar compound 7-Chlorothieno[3,2-b]pyridine (CAS No. 69627-03-8) and general principles of laboratory safety for heterocyclic and nitrile-containing compounds. Users must exercise caution and should consult a complete SDS for this compound as soon as it becomes available from a supplier.
Introduction: Understanding the Compound
This compound is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Its thienopyridine core, a fusion of thiophene and pyridine rings, serves as a versatile scaffold in the synthesis of complex molecules, including kinase inhibitors and other bioactive agents.[2][3] The presence of a chlorine atom and a carbonitrile group offers multiple reaction sites for further chemical modifications, making it a valuable intermediate in drug discovery and development.[1]
Given its reactive nature and its intended use in the synthesis of biologically active molecules, a thorough understanding of its safety and handling procedures is paramount for the protection of laboratory personnel and the integrity of research.
Physicochemical and Hazard Profile
A summary of the known physical, chemical, and hazard information for this compound and its close structural analog is presented below.
| Property | This compound | 7-Chlorothieno[3,2-b]pyridine (Analogue) | Data Source(s) |
| CAS Number | 380235-83-6 | 69627-03-8 | [4] |
| Molecular Formula | C₈H₃ClN₂S | C₇H₄ClNS | [4] |
| Molecular Weight | 194.64 g/mol | 169.63 g/mol | [4][5] |
| Appearance | Data not available | White to yellow to orange powder or lump | [2][3] |
| Storage Temperature | Data not available | 0-10°C, Refrigerated | [2][3] |
| Known Hazards | No specific data available | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | |
| Incompatibilities | Oxidizing agents | Strong oxidizing agents, reactive metals | [2][6] |
Core Safety Protocols
The following protocols are designed to minimize risk during the handling and use of this compound. These are based on the predicted hazards and should be performed by qualified personnel.
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is the first line of defense against exposure. The following workflow should be followed:
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that all glassware is free from cracks and defects.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a disposable weighing boat or weigh paper to avoid contamination of balances.
-
Handle the solid compound with appropriate tools (e.g., spatula) to minimize dust generation.
-
Close the container tightly immediately after use.
-
-
In-Reaction Handling:
-
Set up reactions in a well-ventilated fume hood.
-
Use appropriate temperature control (e.g., cooling bath) for exothermic reactions.
-
Avoid heating the compound in a closed system.
-
Be aware of potential hazardous byproducts, especially when reacting with strong acids, bases, or reducing agents which could potentially liberate hydrogen cyanide from the nitrile group under harsh conditions.
-
-
Post-Reaction Work-up and Purification:
-
Quench reactions carefully, especially if reactive reagents were used.
-
Perform extractions and solvent removal within the fume hood.
-
Handle all solutions and residues as hazardous.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) after completion of work.
-
Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.
-
Collect liquid and solid waste containing the compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Caption: Emergency Response Protocol for this compound.
Detailed First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Based on the analogue, store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Refrigeration at 0-10°C is recommended.[2][3]
-
Incompatible Materials: Keep away from strong oxidizing agents and reactive metals.[2]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[6]
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. While a complete safety profile is not yet widely available, by adhering to the protocols outlined in this guide, which are based on the known hazards of a close structural analog and general principles of laboratory safety, researchers can significantly mitigate the risks associated with its use. Always prioritize a culture of safety and seek out the most current and specific safety information from your chemical supplier.
References
-
Acme Synthesis. (n.d.). 7-Chlorothieno[3, 2-b]pyridine-6-carbonitrile, min 98%, 1 gram. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.
Introduction to the Synthesis
This compound is a key building block in the development of various pharmaceutical agents. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves a three-step process:
-
Gewald Reaction: Formation of a substituted 2-aminothiophene-3-carbonitrile.
-
Pyridine Ring Annulation: Cyclization to form the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate intermediate.
-
Hydrolysis and Decarboxylation: Formation of the 7-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carbonitrile.
-
Chlorination and Aromatization: Conversion of the pyridone to the final chlorinated aromatic product.
This guide will break down each of these stages, providing insights into the underlying chemistry and practical solutions to common challenges.
Visualizing the Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide and FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Gewald Reaction
Q1: My Gewald reaction has a low yield or has failed to initiate. What are the common causes?
A1: The Gewald reaction is a multi-component reaction, and its success is highly dependent on the reaction conditions and the quality of your reagents.[1][2] Here are the primary factors to investigate:
-
Base Catalyst: The choice and amount of base are critical. Morpholine or triethylamine are commonly used. An insufficient amount of base will result in a slow or incomplete reaction. Conversely, too much base can lead to unwanted side reactions. We recommend starting with a catalytic amount (10-20 mol%) and optimizing from there.
-
Solvent: Ethanol or methanol are standard solvents. Ensure you are using anhydrous solvents, as water can interfere with the reaction.
-
Reaction Temperature: The reaction typically requires heating. A temperature of 50-60°C is a good starting point. If the reaction is sluggish, you can try increasing the temperature, but be mindful of potential side reactions at higher temperatures.
-
Quality of Sulfur: Use finely powdered elemental sulfur for optimal reactivity. If the sulfur is old or has clumped, it may not react efficiently.
-
Purity of Reactants: Ensure your cyclohexanone and malononitrile are pure. Impurities can inhibit the reaction.
Q2: I am observing the formation of a significant amount of a dark, tarry byproduct in my Gewald reaction. How can I minimize this?
A2: Tar formation is a common issue in the Gewald reaction, often due to the polymerization of malononitrile or side reactions involving sulfur at elevated temperatures. To mitigate this:
-
Control the Temperature: Avoid excessive heating. Maintain a consistent temperature and monitor the reaction closely.
-
Order of Addition: Add the sulfur portion-wise to the reaction mixture. This can help to control the exotherm and reduce the formation of polysulfides and other byproducts.
-
Degas the Solvent: Degassing the solvent before starting the reaction can sometimes help to reduce oxidative side reactions that may contribute to tar formation.
Step 2: Pyridine Ring Annulation
Q3: The cyclization to form the pyridone ring is incomplete, and I am isolating unreacted 2-aminothiophene. How can I drive the reaction to completion?
A3: This is a common challenge in this step. Here are some strategies to improve the conversion:
-
Reaction Time and Temperature: This cyclization often requires prolonged heating at high temperatures (e.g., in diphenyl ether at reflux). Ensure you are running the reaction for a sufficient amount of time (often 12-24 hours).
-
Removal of Water/Ethanol: The reaction releases water or ethanol as a byproduct. Using a Dean-Stark trap or running the reaction under a slow stream of inert gas can help to remove these byproducts and drive the equilibrium towards the product.
-
Choice of Reagent: Diethyl ethoxymethylenemalonate is a common choice. Ensure it is of high purity.
Q4: I am getting a poor yield after the workup of the annulation step. Where might I be losing my product?
A4: The product of this step, a pyridone, can sometimes be tricky to isolate.
-
Precipitation: The product often precipitates from the reaction mixture upon cooling. Ensure you are allowing sufficient time for complete precipitation before filtration.
-
Solubility: The product may have some solubility in the high-boiling solvent used for the reaction. Consider adding a less polar co-solvent after cooling to further decrease the solubility of your product and improve recovery.
-
Purification: If you are purifying by chromatography, be aware that these compounds can be quite polar and may require a polar mobile phase.
Step 3 & 4: Hydrolysis, Decarboxylation, Chlorination, and Aromatization
Q5: My chlorination step with POCl₃ is giving a low yield of the desired this compound. What are the key parameters to control?
A5: Chlorination of pyridones can be sensitive to reaction conditions.
-
Anhydrous Conditions: Phosphorus oxychloride (POCl₃) reacts violently with water. Ensure your starting material and glassware are completely dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The reaction is typically performed at reflux. However, for some substrates, a lower temperature may be beneficial to reduce the formation of byproducts.
-
Excess POCl₃: It is common to use POCl₃ as both the reagent and the solvent. If you are using a co-solvent, ensure it is inert to POCl₃ (e.g., acetonitrile).
-
Workup: The workup procedure is critical. The reaction mixture must be quenched carefully by pouring it onto ice. This should be done slowly and with vigorous stirring in a well-ventilated fume hood. The pH should then be carefully adjusted with a base (e.g., sodium carbonate or ammonium hydroxide) to neutralize the acidic mixture and precipitate the product.
Q6: After chlorination, I have a mixture of my desired product and unreacted 7-oxo intermediate. How can I improve the conversion?
A6: Incomplete chlorination can be addressed by:
-
Increasing Reaction Time/Temperature: If you are confident in your anhydrous setup, you can try increasing the reflux time or temperature.
-
Adding a Catalyst: Sometimes, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can facilitate the chlorination.
-
Re-subjecting to Reaction Conditions: If you have a mixture of product and starting material, you can try re-subjecting the isolated mixture to the chlorination conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Cyclohexanone | 98.14 | 0.1 | 9.81 g (10.3 mL) |
| Malononitrile | 66.06 | 0.1 | 6.61 g |
| Sulfur | 32.06 | 0.1 | 3.21 g |
| Morpholine | 87.12 | 0.02 | 1.74 g (1.74 mL) |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), cyclohexanone (0.1 mol), and malononitrile (0.1 mol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add finely powdered sulfur (0.1 mol) followed by the dropwise addition of morpholine (0.02 mol).
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminothiophene.
Protocol 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 7-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carbonitrile | 178.21 | 0.05 | 8.91 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | 50 mL |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 7-Oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carbonitrile (0.05 mol).
-
Carefully add phosphorus oxychloride (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110°C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A convenient one-pot synthesis of 2-aminothiophenes using the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-336. [Link]
-
Litvinov, V. P. (2004). The Gewald reaction: synthesis, properties and applications of 2-aminothiophenes. Russian Chemical Reviews, 73(7), 637-669. [Link]
Sources
Technical Support Center: Purification of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile (CAS No. 380235-83-6). As a critical heterocyclic building block in pharmaceutical synthesis, achieving high purity is paramount for successful downstream applications.[1][2] This document moves beyond standard protocols to offer troubleshooting advice and logical frameworks grounded in chemical principles.
A Note on This Guide: Direct, published purification protocols for this compound are scarce. The methodologies and insights presented here are synthesized from data on its parent scaffold, 7-Chlorothieno[3,2-b]pyridine[3][4], general principles of organic chemistry, and extensive experience with similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
Based on its parent compound, which is a white to off-white or yellow solid with a melting point around 35°C, the nitrile derivative is expected to be a solid at room temperature, likely appearing as a white to pale yellow crystalline powder.[4][5] Coloration in the crude product often indicates the presence of synthesis byproducts or degradation.
Q2: What are the most probable impurities from its synthesis?
While specific impurities depend on the synthetic route, common contaminants in related heterocyclic syntheses include:
-
Unreacted Starting Materials: Such as the precursor thieno[3,2-b]pyridin-7(4H)-one used in the synthesis of the parent scaffold.[4]
-
Incomplete Chlorination Byproduct: The corresponding hydroxy-thienopyridine derivative (thieno[3,2-b]pyridin-7(4H)-one) may persist if the chlorination step is incomplete.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming the corresponding amide (-CONH₂) or carboxylic acid (-COOH). This is a critical consideration during aqueous workups or purification.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, ethylene chloride) may be present.[4]
-
Polymeric or Tar-like Substances: Often formed from side reactions, contributing to dark coloration of the crude product.
Q3: How do I choose an initial purification strategy?
The choice between recrystallization and column chromatography depends on the nature and quantity of impurities.
-
For >90% pure crude with solid contaminants: Recrystallization is often the most efficient method.
-
For oily crude products or complex mixtures with similar polarity: Silica gel column chromatography is the preferred method.
-
For removing baseline/polar impurities from a mostly pure solid: A simple trituration or solvent wash may be sufficient.
Purification Workflow & Logic
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide
Problem 1: My crude product is a dark, non-filterable oil or sticky solid.
-
Probable Cause: High concentration of low-melting impurities or residual high-boiling point solvents (e.g., DMF, DMSO).
-
Solution A (Solvent Wash/Trituration): Before attempting a more complex purification, try solidifying the material. Add a non-polar solvent in which the product is expected to be poorly soluble (e.g., cold hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. The desired product may precipitate as a solid, which can then be filtered. This process washes away many non-polar impurities and can break up the oil.
-
Solution B (Aqueous Wash): If residual acidic or basic reagents are suspected, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform a series of aqueous washes: first with a dilute acid (e.g., 1M HCl) to remove basic impurities, then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water. Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate in vacuo. This often yields a more manageable solid.
Problem 2: During recrystallization, the compound "oils out" instead of forming crystals.
-
Probable Cause 1: Cooling rate is too fast. When a supersaturated solution is cooled too quickly, the molecules do not have sufficient time to align into a crystal lattice, leading to amorphous precipitation or oiling out.
-
Solution: Reheat the solution until everything redissolves. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator (2-8°C).[5][6] Do not place the hot solution directly into an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
-
Probable Cause 2: The chosen solvent is too "good" or too non-polar. The compound has excessively high solubility even at low temperatures, or impurities are depressing the melting point.
-
Solution: Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled reduction in solubility is a highly effective crystallization technique.
-
Problem 3: After column chromatography, the NMR spectrum still shows significant impurities.
-
Probable Cause 1: Poor Separation (Co-elution). The polarity of the impurity is too close to that of the product for the chosen mobile phase to resolve.
-
Solution: Modify the mobile phase. If you used a Hexane/Ethyl Acetate gradient, try switching to a Dichloromethane/Methanol system. The different solvent-solute interactions can alter the elution order and improve separation. A shallower gradient (e.g., increasing the polar component by 1-2% at a time) can also enhance resolution.
-
-
Probable Cause 2: Compound Degradation on Silica Gel. Some nitrogen-containing heterocyclic compounds can interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC and degradation during chromatography.
-
Solution: Deactivate the silica gel by adding 1% triethylamine (NEt₃) to the mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to pass through the column without degradation. Alternatively, use a different stationary phase like alumina (basic or neutral).
-
Problem 4: The final product is pure by NMR, but has a low or broad melting point.
-
Probable Cause: Residual solvent is trapped in the crystal lattice. Even small amounts of solvent can significantly depress and broaden the melting point range.
-
Solution: Dry the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40°C), well below the compound's melting point. This is often sufficient to remove trapped solvent and sharpen the melting point.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is >90% pure and solid.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Use small test tubes to screen the solvents listed in the table below.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is completely dissolved. If the solution is highly colored, proceed to the next step.
-
Decolorization (Optional): Add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution and swirl for a few minutes. Caution: Adding carbon to a boiling solution can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to a refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Good general-purpose solvent for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77.1 | Often effective for compounds with ester or nitrile functionalities. |
| Toluene | Non-polar | 110.6 | Useful for less polar compounds; its high boiling point aids dissolution. |
| Acetonitrile (ACN) | Polar Aprotic | 81.6 | Can be effective but may have high solubility for nitrile compounds. |
| EtOAc / Heptane | Tunable | - | An excellent solvent/anti-solvent pair. Dissolve in hot EtOAc, add Heptane to the cloud point, and cool. |
| Dichloromethane (DCM) / Hexane | Tunable | - | Useful for less polar compounds. Dissolve in minimal DCM and add Hexane as the anti-solvent. |
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or oily crude products.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Spot the crude material on a silica plate and develop it in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexane). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column using the "slurry method" with the initial, least polar mobile phase.
-
Sample Loading: It is highly recommended to use "dry loading." Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Apply gentle positive pressure. Collect fractions in an array of test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound. Dry further under high vacuum.
Purity Assessment
Final purity should always be confirmed by orthogonal analytical methods.
-
¹H NMR: Confirms the chemical structure and can reveal the presence of proton-bearing impurities. The absence of signals from starting materials or byproducts is a key indicator of purity.
-
HPLC/UPLC: Provides a quantitative measure of purity (e.g., >99% by peak area). It is highly sensitive to even minor impurities.
-
Melting Point: A sharp melting point range (e.g., within 1-2°C) is a classic indicator of a pure crystalline solid.[4]
-
LC-MS: Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.
By combining these systematic approaches—from initial assessment and troubleshooting to detailed protocols and final analysis—researchers can confidently and efficiently achieve high-purity this compound for their critical research and development needs.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Available from: [Link]
-
StruChem. 7-Chlorothieno[3, 2-b]pyridine-6-carbonitrile, min 98%, 1 gram. Available from: [Link]
-
MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available from: [Link]
-
PubChem - NIH. Pyridine-2-carbonitrile | C6H4N2 | CID 7522. Available from: [Link]
- Google Patents. US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
-
Biocompare.com. 7-chloro-2-methylthieno[3,2-b]pyridine from Aladdin Scientific. Available from: [Link]
-
Shanghai Minstar Chemical Co., Ltd. 7-Chlorothieno[3,2-b]pyridine CAS NO.69627-03-8. Available from: [Link]
-
Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 5. 7-Chlorothieno[3,2-b]pyridine, CasNo.69627-03-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. 7-Chlorothienol[3,2-b]pyridine - Pragmetis [pragmetis.com]
troubleshooting guide for 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile reactions
This guide provides in-depth troubleshooting for chemical reactions involving 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile. It is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this electron-deficient heterocyclic building block.
Compound Overview & Key Considerations
This compound (CAS 380235-83-6) is a valuable intermediate in medicinal chemistry. Its rigid, bicyclic core and functional handles (a reactive chlorine atom and a versatile nitrile group) make it a key component in the synthesis of kinase inhibitors and other bioactive molecules.[1]
However, its chemical personality presents distinct challenges:
-
Highly Electron-Deficient Ring: The pyridine nitrogen and the C2-cyano group act as strong electron-withdrawing groups. This significantly impacts reactivity.
-
Catalyst Coordination: The Lewis basic pyridine nitrogen can coordinate to and inhibit palladium catalysts, a common issue in cross-coupling reactions with nitrogen-containing heterocycles.[2]
-
Inert C-Cl Bond: The C7-Cl bond is an aryl chloride, which is inherently less reactive in oxidative addition steps of catalytic cycles compared to aryl bromides or iodides.
This guide is structured to address these core issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize the this compound starting material?
Direct synthesis can be challenging. A reliable, multi-step approach is often required, typically involving the construction of the thieno[3,2-b]pyridinone core, followed by chlorination and introduction of the nitrile group. A plausible route can be adapted from known syntheses of related heterocycles.[1][3][4]
dot
Caption: Plausible synthetic workflow for the target compound.
Q2: My palladium-catalyzed reaction is sluggish or fails completely. What is the first thing to check?
The primary suspect is catalyst inhibition or deactivation. The lone pair on the pyridine nitrogen can bind strongly to the palladium center, preventing it from participating in the catalytic cycle. The solution is often to use a catalyst system specifically designed for electron-deficient heteroaryl halides, which involves bulky, electron-rich phosphine ligands.[2]
Q3: Is this substrate more suitable for Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr)?
Both are possible, and the choice depends on your desired product.
-
Pd-Coupling (Suzuki, Buchwald-Hartwig): Necessary for C-C or C-N bond formation where the coupling partner is not a strong nucleophile (e.g., boronic acids, secondary amines). This route requires careful optimization to overcome the inertness of the C-Cl bond.
-
SNAr: Highly favorable for this substrate. The electron-withdrawing nitrile and pyridine nitrogen strongly activate the C7 position for attack by potent nucleophiles (e.g., alkoxides, thiolates, primary amines at high temperatures). If your desired substituent can be introduced as a strong nucleophile, SNAr is often a simpler, metal-free alternative.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Problem 1: Low or No Conversion of Starting Material
Q: I'm attempting a Suzuki or Buchwald-Hartwig reaction with my this compound, but I only recover the starting material. What's wrong?
This is the most common failure mode and is almost always due to an insufficiently active catalyst system that cannot overcome the dual challenges of an inert aryl chloride and a catalyst-inhibiting substrate.
Causality: The oxidative addition of the C-Cl bond to a Pd(0) center is the rate-limiting step and is electronically disfavored for this electron-deficient substrate. Furthermore, coordination of the pyridine nitrogen to the palladium center reduces the catalyst's efficacy. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Solutions:
-
Ligand Selection is Critical: Switch to a state-of-the-art Buchwald dialkylbiarylphosphine ligand. These ligands are both bulky and highly electron-donating, which promotes the difficult oxidative addition step.[2][5]
-
XPhos is an excellent first choice for heteroaryl chlorides.
-
SPhos is also highly effective and can sometimes offer complementary reactivity.[6]
-
-
Choice of Precatalyst: Use a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles) that contains the ligand pre-coordinated. This ensures the correct ligand:palladium ratio and provides a more reliable generation of the active Pd(0) species.
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help overcome slow turnover or catalyst deactivation.
-
Solvent and Base Optimization:
-
Use anhydrous, polar aprotic solvents like 1,4-dioxane or toluene.
-
For Suzuki reactions, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.
-
dot
Caption: Decision tree for addressing low reaction conversion.
Problem 2: Significant Formation of Byproducts
Q: My reaction consumes the starting material, but I get a mixture of products, including a significant amount of the dechlorinated starting material.
This points to competing side reactions. The most common culprits are hydrodechlorination and, in the case of Suzuki coupling, protodeboronation.
A. Hydrodechlorination Byproduct
-
Observation: A major byproduct with a mass corresponding to Thieno[3,2-b]pyridine-2-carbonitrile (mass = M-Cl+H).
-
Causality: Hydrodechlorination occurs when the palladium-aryl intermediate is intercepted by a hydride source before it can undergo transmetalation (Suzuki) or reductive elimination (Buchwald-Hartwig). Common hydride sources include solvent impurities (e.g., isopropanol in acetone), reagents (e.g., boronic acids, amines with β-hydrogens), or the base itself.[7]
-
Solutions:
-
Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are pure.
-
Choice of Base: Avoid bases that can generate hydrides. For example, if using an alcohol solvent, use a base like Cs₂CO₃ instead of NaOEt.
-
Ligand Choice: Bulky ligands like XPhos can accelerate the desired coupling pathway, outcompeting the hydrodechlorination side reaction.
-
Scavengers: In some cases, adding a stoichiometric amount of a hydride scavenger like a mild oxidant can be effective, but this requires careful optimization.
-
B. Protodeboronation Byproduct (Suzuki Reactions)
-
Observation: Formation of the arene/heteroarene byproduct derived from your boronic acid coupling partner.
-
Causality: This occurs when the boronic acid reacts with water or other protic sources in the presence of base, replacing the B(OH)₂ group with a proton. This is more common with electron-rich or heteroaryl boronic acids.[2]
-
Solutions:
-
Use Anhydrous Conditions: Thoroughly dry all reagents and solvents.
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable to protodeboronation than their corresponding boronic acids.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to basic, protic conditions.
-
C. Nitrile Hydrolysis
-
Observation: Formation of byproducts corresponding to the amide (M+18) or carboxylic acid (M+18, -17).
-
Causality: The nitrile group can be sensitive to hydrolysis under either strongly acidic or basic conditions, especially with prolonged heating.[5][8] Many cross-coupling reactions use strong bases (NaOtBu, K₃PO₄) and high temperatures, creating conditions suitable for hydrolysis.
-
Solutions:
-
Use Milder Base: If possible, screen weaker bases (e.g., K₂CO₃) that may still be effective for the coupling but are less likely to promote hydrolysis.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate.
-
Limit Water: Use anhydrous conditions. While trace water can sometimes be beneficial for Suzuki reactions, excess water will promote hydrolysis.
-
| Byproduct Observed | Probable Cause | Key Solutions |
| Dechlorinated Starting Material | Hydrodechlorination | Use high-purity reagents; optimize ligand and base. |
| Arene from Boronic Acid | Protodeboronation | Use anhydrous conditions; switch to a boronic ester (Bpin). |
| Amide or Carboxylic Acid | Nitrile Hydrolysis | Use milder base; lower reaction temperature; ensure anhydrous conditions. |
Experimental Protocols
These protocols are starting points and should be optimized for specific substrates. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for challenging heteroaryl chlorides.
-
To an oven-dried reaction vial: Add this compound (1.0 eq), the arylboronic acid or pinacol ester (1.5 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Add the catalyst system: Add the Palladium precatalyst (e.g., XPhos-Pd-G3, 2-4 mol%) and additional XPhos ligand (2-4 mol%). The ligand:Pd ratio should be at least 2:1.
-
Seal and Purge: Seal the vial with a septum cap and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add Solvent: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.1 M.
-
Heat: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitor: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a strong base necessary for C-N bond formation.
-
To an oven-dried reaction vial: Add Sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Add catalyst and substrate: Add the Palladium precatalyst (e.g., XPhos-Pd-G3, 2-4 mol%) and this compound (1.0 eq).
-
Seal and Purge: Seal the vial and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add Solvent and Amine: Add degassed, anhydrous toluene (~0.1 M), followed by the amine coupling partner (1.2 eq).
-
Heat: Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. Available at: [Link]
-
Buchstaller, M. R., et al. (2006). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry, 49(3), 862-872. Available at: [Link]
-
Chemguide. Hydrolysis of Nitriles. Available at: [Link]
-
Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]
- Myers, A. The Suzuki Reaction - Chem 115.
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available at: [Link]
-
RSC Publishing. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available at: [Link]
-
Sabat, M., et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
The Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Zhang, et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
identifying impurities in 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile samples
Technical Support Center: 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS: 380235-83-6). This guide is designed to provide expert insights and practical troubleshooting for researchers encountering challenges with impurity identification in samples of this critical pharmaceutical intermediate. The following question-and-answer format addresses common issues, from initial synthesis to final analytical characterization, grounding all recommendations in established scientific principles.
Section 1: Foundational Knowledge & Common Impurity Classes
Q1: What is this compound, and why is impurity profiling critical for its use?
This compound is a heterocyclic building block essential in the synthesis of various pharmaceutical agents, particularly those targeting platelet aggregation.[1] Its fused thienopyridine core is a key pharmacophore in several clinically significant drugs.[1]
Why Profiling is Critical:
-
Patient Safety: Uncharacterized impurities can have their own pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
-
Regulatory Compliance: Regulatory bodies like the ICH require stringent characterization and control of impurities in drug substances.[2][3] Forced degradation studies are a mandated part of this process to understand potential degradants that may form during storage and handling.[2][3][4]
-
Process Control: The impurity profile serves as a direct indicator of the synthesis route's efficiency and reproducibility. Tracking impurities helps in optimizing reaction conditions and ensuring batch-to-batch consistency.
Q2: What are the most probable types of impurities I should expect in my sample?
Based on the thienopyridine scaffold and common synthetic routes, impurities can be broadly categorized. Understanding these classes helps in predicting their structures and choosing the right analytical tools.
-
Process-Related Impurities: These originate from the manufacturing process itself.
-
Starting Materials: Unreacted precursors or reagents from the synthesis. For example, in syntheses analogous to other thienopyridines, precursors like substituted thiophenes or pyridines might be observed.[1][5]
-
By-products: Formed from side reactions. Isomeric impurities, where functional groups are in different positions, are common in heterocyclic chemistry.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
-
Degradation Products: These form during storage or handling due to exposure to light, heat, humidity, or oxidative conditions.[2][6][7]
-
Oxidation: The thiophene ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides. Forced degradation studies on similar thienopyridine drugs have identified oxidative degradants.[2][6][7]
-
Hydrolysis: The carbonitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) under acidic or basic conditions.
-
Dehalogenation: The chlorine atom could be replaced by a hydrogen atom, leading to the des-chloro impurity.
-
Section 2: Troubleshooting Analytical Workflows
This section provides a systematic approach to identifying unknown peaks observed during routine analysis.
Workflow for Unknown Peak Identification
Below is a generalized workflow for tackling an unexpected signal in your analytical run.
Caption: Decision workflow for identifying an unknown impurity.
Q3: I see an unexpected peak in my HPLC-UV chromatogram. How do I begin its identification?
An unknown peak requires a systematic investigation.
-
Verify System Performance: First, ensure the peak is not an artifact. Inject a blank solvent run (e.g., your mobile phase) to check for ghost peaks or system contamination.
-
Relative Retention Time (RRT): Calculate the RRT of the unknown peak relative to the main this compound peak. This value is more robust than the absolute retention time and can be used for comparison across different runs and systems.
-
Spiking Study: If you have standards of suspected impurities (e.g., starting materials), perform a spiking study. Add a small, known amount of the standard to your sample. An increase in the area of the unknown peak confirms its identity.
-
Proceed to Mass Spectrometry: If the peak is not a known standard, the next crucial step is LC-MS analysis to determine its mass.
Q4: My LC-MS data shows a peak with a specific m/z. How do I use this information, especially for a chlorinated compound?
The mass-to-charge ratio (m/z) from a mass spectrometer is a powerful piece of evidence. For chlorinated compounds, the isotopic pattern is a definitive clue.
-
Expertise - The Chlorine Isotope Signature: Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This means any fragment containing one chlorine atom will show two peaks in the mass spectrum, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1 (M:M+2).[8] This is a highly reliable way to confirm the presence of chlorine in an unknown impurity.[9][10]
-
High-Resolution MS (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain a highly accurate mass. This allows you to predict the elemental formula. For example, the exact mass of the parent compound (C₈H₃³⁵ClN₂S) is 193.9705. An impurity with an accurate mass of 211.9810 might suggest the addition of an oxygen atom and a water molecule (hydrolysis of the nitrile to an amide, C₈H₅³⁵ClN₂OS).
-
MS/MS Fragmentation: Fragment the impurity's molecular ion to understand its structure. The fragmentation pattern of the thienopyridine core can provide clues about the location of substituents.
Q5: NMR analysis of an isolated impurity is ambiguous. What advanced techniques can help?
Standard 1D ¹H and ¹³C NMR can be ambiguous for complex heterocyclic isomers.[11][12]
-
2D NMR is Essential:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to map out adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to piece the molecular skeleton together and confirm the position of substituents.
-
-
Specialized Techniques for Nitrogen Heterocycles: When isomer differentiation is difficult, advanced solid-state NMR techniques like ¹³C{¹⁴N} REDOR can act as an "attached nitrogen test" to definitively locate carbon atoms bonded to nitrogen.[11][13] While more specialized, this highlights the advanced tools available for challenging structures.
Section 3: Protocols & Data
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Trustworthiness - System Suitability: Before analysis, a system suitability test (SST) must be performed. Prepare a solution containing the main compound and a known, closely eluting impurity. The resolution between these two peaks should be > 2.0 to ensure adequate separation.
Method Parameters:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
Table 1: Hypothetical Impurity Profile
This table summarizes potential impurities, their likely origin, and expected analytical signatures.
| Impurity Name | Potential Origin | RRT (Approx.) | Expected [M+H]⁺ (for ³⁵Cl) | Key Isotopic Signature |
| Parent Compound | - | 1.00 | 195.0 | M:M+2 ≈ 3:1 |
| Thieno[3,2-b]pyridine-2-carbonitrile | Dehalogenation | 0.85 | 161.0 | No Chlorine Pattern |
| 7-Chlorothieno[3,2-b]pyridine-2-carboxamide | Nitrile Hydrolysis | 0.92 | 213.0 | M:M+2 ≈ 3:1 |
| Unreacted Precursor A | Starting Material | 0.65 | Varies | Varies |
| Oxidized Product (N-Oxide) | Degradation | 1.15 | 211.0 | M:M+2 ≈ 3:1 |
FAQs
Q: How can I perform a forced degradation study? A: Forced degradation (or stress testing) involves subjecting the sample to harsh conditions to intentionally generate degradation products.[3][4] This helps validate that your analytical method is "stability-indicating." Common conditions include:
-
Acid/Base Hydrolysis: Refluxing in 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treating with 3% H₂O₂ at room temperature.
-
Thermal Stress: Storing the solid sample in an oven at 60-80 °C.
-
Photostability: Exposing the sample to UV/Visible light according to ICH Q1B guidelines.
Q: My sample shows a gradual increase in a specific impurity over time. What could be the cause? A: This strongly suggests a degradation process. The most likely culprits are oxidation or hydrolysis. To mitigate this:
-
Storage: Store the material in a tightly sealed container, protected from light, in a cool, dry place. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Formulation: If in solution, check the pH and excipient compatibility, as these can catalyze degradation.[2]
Q: Can I use GC-MS for impurity analysis of this compound? A: While possible, GC-MS may be less suitable. The compound has a relatively high boiling point and may require derivatization. HPLC-MS is generally the preferred method for non-volatile, polar molecules of this type, as it analyzes the compound directly in solution without thermal stress.[14]
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. PubMed Central. Available at: [Link]
-
(PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. PubMed. Available at: [Link]
-
Forced Degradation – A Review. PharmaTutor. Available at: [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. NIH. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
-
Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: Analysis of N-Alkylation and O-Alkylation by 1H-15N HMBC NMR Spectroscopy. Chemistry Europe. Available at: [Link]
-
Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Figshare. Available at: [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. IJSDR. Available at: [Link]
-
Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. PubMed. Available at: [Link]
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC. NIH. Available at: [Link]
-
High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. Nature. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. ResearchGate. Available at: [Link]
-
Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.. ResearchGate. Available at: [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. NIH. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. NIH. Available at: [Link]
Sources
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- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biopharminternational.com [biopharminternational.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. acs.figshare.com [acs.figshare.com]
- 14. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile & Derivatives
Document ID: TSC-CTPC-2026-01A
Last Updated: January 17, 2026
Introduction: The Role and Challenges of a Core Intermediate
7-Chlorothieno[3,2-b]pyridine-2-carbonitrile is a pivotal intermediate in contemporary drug discovery and agrochemical synthesis.[1][2] Its unique bicyclic structure, featuring a thienopyridine core, serves as a versatile scaffold for developing complex molecules, including kinase inhibitors and other bioactive agents.[1][3] However, the very features that make this molecule synthetically valuable—the electrophilic carbon at the 7-position and the reactive nitrile group—also render it and its derivatives susceptible to specific degradation pathways.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating the stability challenges associated with this compound class. By anticipating potential issues and implementing robust experimental practices, users can ensure the integrity of their materials, leading to more reproducible results and accelerated research timelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The molecule's stability is primarily influenced by three key structural features:
-
Hydrolytic Instability: The 2-carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it first to an amide and subsequently to a carboxylic acid.[4][5]
-
Nucleophilic Displacement: The 7-chloro group on the electron-deficient pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr) by various nucleophiles, including solvents (e.g., methanol), bases, or reactants.
-
Oxidative Degradation: The thienopyridine core, particularly the sulfur atom, is prone to oxidation, potentially forming sulfoxides or sulfones. The pyridine nitrogen can also be oxidized to an N-oxide under certain conditions.[6]
Q2: What are the definitive storage and handling conditions for this compound?
A2: To maintain long-term purity and prevent degradation, stringent storage conditions are mandatory. Multiple suppliers recommend refrigeration at 2-8°C (or 0-10°C).[3][7][8][9] The underlying rationale is to slow the kinetics of potential degradation reactions. Furthermore, the compound should be:
-
Stored under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.
-
Protected from light by using amber or opaque containers to mitigate the risk of photodegradation, a common issue for heterocyclic compounds.[10]
-
Kept tightly sealed to prevent moisture absorption, which can initiate hydrolysis of the nitrile group.
Q3: How does pH affect the stability of solutions containing this compound?
A3: The pH of the solution is a critical factor.[4][11]
-
Acidic Conditions (pH < 5): Can accelerate the hydrolysis of the nitrile group to the corresponding carboxylic acid.[5] The pyridine nitrogen (pKa ≈ 2.87) will be protonated, which can alter solubility and reactivity.[9]
-
Basic Conditions (pH > 8): Strongly favor the hydrolysis of the nitrile group, typically yielding the carboxylate salt.[5] Basic conditions also increase the risk of degradation via nucleophilic attack by hydroxide ions at the 7-position.
-
Neutral Conditions (pH 6-7.5): Generally provide the most stable environment, minimizing the rates of both acid- and base-catalyzed hydrolysis. For experiments in aqueous media, the use of a well-chosen buffer system is highly recommended.[4]
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during synthesis, purification, or analysis.
Problem 1: My HPLC analysis of a stored sample solution shows a new, more polar peak that grows over time.
-
Likely Cause: Hydrolysis of the 2-carbonitrile group. The resulting amide (R-CONH₂) and carboxylic acid (R-COOH) are significantly more polar than the starting nitrile (R-CN), causing them to have shorter retention times on a reverse-phase HPLC column. This is especially common in protic solvents like methanol or in aqueous solutions.[5]
-
Causality & Solution: Water, acting as a nucleophile, attacks the electrophilic carbon of the nitrile. This process is catalyzed by acid or base.[12]
-
Immediate Action: Prepare solutions fresh for analysis. If using aqueous media, ensure it is buffered to a neutral pH (e.g., using a phosphate buffer).
-
Solvent Choice: For non-aqueous reactions or short-term storage, use high-purity, anhydrous aprotic solvents such as Acetonitrile (ACN), Dichloromethane (DCM), or Tetrahydrofuran (THF).
-
Confirmation: Use LC-MS to confirm the identity of the new peak. The expected mass of the amide will be [M+18], and the carboxylic acid will be [M+19] (accounting for the loss of NH and addition of OOH).
-
Problem 2: During a substitution reaction at the 2-position, I observe a significant side product with a mass corresponding to the loss of chlorine and addition of my solvent or base.
-
Likely Cause: Competing Nucleophilic Aromatic Substitution (SNAr) at the 7-position. The thienopyridine system is electron-deficient, making the 7-position susceptible to attack by nucleophiles present in the reaction mixture (e.g., methoxide from methanol, amines, hydroxide).
-
Causality & Solution: The rate of SNAr is dependent on temperature and the nucleophilicity of the species involved.
-
Temperature Control: Lower the reaction temperature to disfavor the kinetically slower SNAr reaction relative to your desired transformation.
-
Reagent Selection: If possible, use non-nucleophilic bases (e.g., Proton Sponge, DBU in certain contexts) or sterically hindered bases. Avoid using nucleophilic solvents like alcohols if possible; opt for THF, Dioxane, or Toluene.
-
Workflow: If unavoidable, consider a synthetic strategy where the 7-position is functionalized at a different stage or protected.
-
Problem 3: My sample has developed a yellow or brown color upon storage, and LC-MS analysis shows multiple new peaks, including some with [M+16] and [M+32] masses.
-
Likely Cause: Oxidative degradation of the thienopyridine core.[6] The sulfur atom is readily oxidized to a sulfoxide ([M+16]) and further to a sulfone ([M+32]). The pyridine nitrogen can also form an N-oxide ([M+16]). These reactions are often catalyzed by light and trace metal impurities and are accelerated by exposure to air.
-
Causality & Solution: Atmospheric oxygen can react with the electron-rich sulfur atom.
-
Inert Handling: All handling, weighing, and dissolution of the material should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvent Purity: Use freshly distilled or sparged (degassed) solvents to remove dissolved oxygen. Avoid peroxide-forming solvents like THF or diethyl ether that have not been properly stored or tested.
-
Storage Protocol: Strictly adhere to the recommended storage conditions: refrigerated, under argon/nitrogen, and protected from light.
-
Visualization of Degradation Pathways & Workflows
Diagram 1: Key Degradation Pathways
This diagram illustrates the two most common degradation routes: hydrolysis and oxidation.
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 | TCI AMERICA [tcichemicals.com]
- 8. 7-Chlorothienol[3,2-b]pyridine - Pragmetis [pragmetis.com]
- 9. 7-Chlorothieno[3,2-b]pyridine, CasNo.69627-03-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 10. database.ich.org [database.ich.org]
- 11. ibisscientific.com [ibisscientific.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
Welcome to the technical support guide for the synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile (CAS 380235-83-6), a key building block in pharmaceutical and materials science research[1][2]. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in overcoming common challenges encountered during the multi-step synthesis of this critical intermediate.
Synthesis Overview & Core Challenges
The most prevalent and scalable route to this compound involves a multi-step sequence, often beginning with a variation of the Gewald reaction to construct the substituted 2-aminothiophene core, followed by cyclization to form the fused pyridine ring, and subsequent chlorination and cyanation steps. Each stage presents unique challenges, from controlling regioselectivity to managing stubborn impurities.
This guide will focus on a common synthetic pathway, breaking down the troubleshooting for each critical transformation.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction (Step 1) is sluggish and the yield of the 2-aminothiophene intermediate is low. What are the common causes?
A1: Low yields in the Gewald reaction are frequently traced back to three factors: base selection, temperature control, and reactant quality.
-
Base: The choice of base is critical. While strong bases can be used, moderately basic secondary amines like morpholine or diethylamine are often preferred as they catalyze the initial Knoevenagel condensation without promoting significant side reactions[3][4].
-
Temperature: The reaction is typically run at a moderate temperature (40-60 °C). Excessively high temperatures can lead to the decomposition of intermediates or the formation of complex side products, including dimers[5].
-
Sulfur Quality: Use finely powdered, high-purity elemental sulfur. Clumped or low-quality sulfur can have reduced reactivity, leading to incomplete conversion.
Q2: During the chlorination of the thieno[3,2-b]pyridin-7-one intermediate (Step 3), I'm getting a dark, tarry crude product that is difficult to purify. How can I fix this?
A2: Tarry products during chlorination with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are common and usually result from overheating or moisture contamination.
-
Temperature Control: The addition of the chlorinating agent should be performed at low temperatures (0-5 °C) to control the exothermic reaction. After addition, the reaction can be gently warmed to reflux[6].
-
Inert Atmosphere: Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Moisture will rapidly decompose the chlorinating agent and contribute to side reactions.
-
Quenching: The workup is critical. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize excess acid and reagent.
Q3: The final product's color is off-white or brown, not the expected white solid. What does this indicate?
A3: An off-color final product typically points to residual impurities.
-
Residual Catalyst: If a palladium catalyst was used for a cyanation step, residual metal can cause discoloration. Treatment with activated carbon during workup can help.
-
Oxidation: The thienopyridine core can be susceptible to minor oxidation, leading to colored byproducts. Ensure the final product is stored under an inert atmosphere and protected from light.
-
Recrystallization Solvent: The choice of solvent for the final recrystallization is key. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that effectively removes the colored impurities while providing good recovery of the desired product.
In-Depth Troubleshooting Guides
Guide 1: Poor Yield and Impurity Formation in the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes, but it can be sensitive to reaction conditions, sometimes leading to dimerization or other side reactions[5][7].
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining after the recommended reaction time.
-
Multiple unidentified spots appear on the TLC plate.
-
The isolated yield of the desired 2-aminothiophene intermediate is below 50%.
Caption: Troubleshooting decision tree for the Gewald reaction step.
Corrective Actions & Protocol Optimization:
-
Verify Reagent Purity: Ensure the active methylene nitrile (e.g., malononitrile) has not hydrolyzed. Use freshly opened or distilled starting materials.
-
Optimize Base and Solvent: The base-solvent system is crucial for reaction success. A systematic screening can identify the optimal conditions.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For difficult substrates) | Expected Outcome |
| Base | Morpholine (0.2 eq) | Diethylamine (0.2 eq) | Triethylamine (0.3 eq) | Modulate reactivity and solubility |
| Solvent | Ethanol | Methanol | DMF | Affects solubility and reaction rate |
| Temperature | 50 °C | 50 °C | 65 °C | Higher temp may drive conversion |
| Monitoring | TLC (Hexanes:EtOAc 7:3) | LC-MS | LC-MS | Track disappearance of starting material |
-
Controlled Addition: For some substrates, the Knoevenagel condensation should be allowed to proceed before adding sulfur. Add the base to the mixture of the ketone/aldehyde and the active methylene nitrile and stir for 30 minutes at room temperature before adding the elemental sulfur and heating.
Guide 2: Optimizing the Chlorination of Thieno[3,2-b]pyridin-7-one
The conversion of the pyridinone to the 7-chloro derivative is a critical step that often determines the purity of the final product.
Symptoms:
-
Incomplete conversion to the chloro-derivative.
-
Formation of a significant, inseparable impurity.
-
Low isolated yield after a difficult workup and purification.
Detailed Chlorination Protocol:
This protocol utilizes oxalyl chloride with a catalytic amount of DMF, which forms the Vilsmeier reagent in situ and is often a milder and more effective chlorinating system than neat POCl₃[6].
Materials:
-
Thieno[3,2-b]pyridin-7(4H)-one (1.0 eq)
-
Oxalyl chloride (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Suspend the Thieno[3,2-b]pyridin-7(4H)-one in anhydrous DCM in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.
-
Add the catalytic DMF to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the oxalyl chloride dropwise via the dropping funnel over 30-45 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to room temperature and concentrate under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Crucial Step: Carefully add the resulting residue to a flask containing crushed ice and stir vigorously for 30 minutes.
-
Basify the aqueous slurry slowly with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7-chlorothieno[3,2-b]pyridine.
-
Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
References
- Guidechem. (n.d.). 7-Chlorothieno[3,2-b]pyridine 69627-03-8 wiki.
- ChemicalBook. (n.d.). 7-Chlorothieno[3,2-b]pyridine | 69627-03-8.
- Wikipedia. (2023). Gewald reaction.
- Wiley Online Library. (2009). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl Thieno[3,2-b]pyridine-6-carboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate.
- ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (n.d.). Synthetic route for thienopyridine analogs (1‐26). Reagents and conditions.
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- ResearchGate. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity.
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
- Echemi. (n.d.). This compound.
- Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
Sources
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- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
avoiding common pitfalls in thienopyridine synthesis
Welcome to the Technical Support Center for Thienopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing thienopyridine scaffolds. These heterocycles are core components of numerous FDA-approved drugs and valuable building blocks in medicinal chemistry.[1][2] However, their synthesis is often fraught with challenges ranging from low yields to intractable side reactions.
This center provides field-proven insights and robust troubleshooting protocols to help you overcome common pitfalls and streamline your synthetic workflow.
Part A: Troubleshooting Guide: Addressing In-Process Failures
This section addresses specific, acute problems encountered during thienopyridine synthesis. Each entry follows a "Problem -> Potential Cause -> Recommended Action" format to guide you from diagnosis to resolution.
Issue 1: Low or No Yield in Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone for building the thiophene ring of many thienopyridines, condensing a ketone/aldehyde with an α-cyanoester and elemental sulfur.[3][4] Failure at this stage is a common bottleneck.
Potential Root Causes:
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is sluggish or failing.[4][5]
-
Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) is often used and can be difficult to dissolve and activate.[3]
-
Side Reactions Dominating: Competing pathways, such as dimerization of the Knoevenagel intermediate or polymerization, are consuming starting materials.[6]
-
Incorrect Base Selection: The base may be too weak to promote condensation or too strong, leading to side reactions.
Recommended Actions & Protocols:
-
Verify the Knoevenagel Condensation:
-
Protocol: Run the reaction with only the carbonyl compound, α-cyanoester, and base (e.g., morpholine, triethylamine) in ethanol. Monitor by TLC or LC-MS for the formation of the α,β-unsaturated nitrile intermediate.
-
Rationale: This diagnostic step isolates the first part of the mechanism.[4] If the intermediate doesn't form, the issue lies with the initial condensation, not the sulfur addition or cyclization. Consider a stronger base or a catalytic amount of a Lewis acid to facilitate this step.
-
-
Optimize Sulfur Addition and Reaction Temperature:
-
Protocol: Use finely powdered, dry elemental sulfur.[3] Add the sulfur portion-wise only after confirming the formation of the Knoevenagel intermediate. Maintain a moderate temperature (typically 45-65 °C).
-
Rationale: High local concentrations of sulfur or excessively high temperatures can promote the formation of polysulfides and tarry byproducts.[6] Careful temperature control is critical to favor the desired cyclization over polymerization.
-
-
Minimize Dimerization:
-
Protocol: If dimerization of the unsaturated nitrile is suspected, try lowering the reaction temperature and using a slower rate of addition for the base.
-
Rationale: Dimerization is often highly sensitive to temperature and reactant concentration.[6] Slower, more controlled addition can favor the intramolecular cyclization over the intermolecular side reaction.
-
Troubleshooting Workflow: Gewald Reaction
This diagram outlines a systematic approach to diagnosing and solving issues in the Gewald synthesis.
Caption: A decision tree for troubleshooting low yields in the Gewald reaction.
Issue 2: Poor Regioselectivity in Friedländer Annulation
The Friedländer synthesis, which condenses a 2-aminothiophene-3-carbaldehyde (or ketone) with a methylene-containing carbonyl compound, is a classic method for forming the pyridine ring.[7][8] A primary pitfall is controlling the regioselectivity when using unsymmetrical ketones.
Potential Root Causes:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the more stable (thermodynamic) regioisomer when the less stable (kinetic) one is desired, or vice-versa.
-
Steric Hindrance: A bulky substituent on the ketone or the aminothiophene can direct the cyclization away from the hindered side.
-
Catalyst Choice: The acidity or basicity of the catalyst can influence which enolate of the unsymmetrical ketone forms preferentially.[9]
Recommended Actions & Protocols:
-
Catalyst Screening for Kinetic vs. Thermodynamic Control:
-
For Kinetic Product (less substituted enolate): Use a strong, non-nucleophilic base at low temperatures.
-
Protocol: Add the unsymmetrical ketone to a solution of potassium tert-butoxide (KOtBu) in THF at -78 °C, allow the enolate to form, then add the 2-aminothiophene-3-carbaldehyde.
-
-
For Thermodynamic Product (more substituted enolate): Use acidic conditions or a weaker base at higher temperatures.
-
-
Employ Directed Synthesis:
-
Rationale: To avoid ambiguity, modify the ketone to force the desired connectivity.
-
Protocol: Instead of a simple ketone, use a β-ketoester. The ester group activates the adjacent methylene group, forcing the condensation to occur at that position. The ester can then be hydrolyzed and decarboxylated in a subsequent step if not desired in the final product.
-
Common Side Reaction Pathway: Aldol Self-Condensation
Under basic conditions, the ketone partner in a Friedländer reaction can self-condense, reducing the yield of the desired thienopyridine.
Caption: Self-condensation of a ketone starting material under basic conditions.
Issue 3: Failure or Low Yield in Suzuki Cross-Coupling
Functionalizing the thienopyridine core, often via Suzuki-Miyaura cross-coupling, is a critical step. These reactions can be challenging due to the electron-rich nature of the thiophene ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[10][11]
Potential Root Causes:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen acts as a ligand for the palladium center, leading to catalyst poisoning.[10]
-
Protodeboronation of Boronic Acid: The boronic acid reagent hydrolyzes before it can participate in the catalytic cycle, a common issue with heteroaromatic boronic acids.[11]
-
Poor Oxidative Addition: The C-X bond (where X is Br or Cl) on the thienopyridine may be insufficiently reactive, especially if the position is electron-rich.[12]
-
Ineffective Base/Solvent System: The choice of base and solvent is crucial for efficient transmetalation and catalyst turnover.
Recommended Actions & Protocols:
-
Select a Robust Catalyst System:
-
Rationale: Standard catalysts like Pd(PPh₃)₄ often fail. Modern catalysts with bulky, electron-rich phosphine ligands are designed to resist inhibition and promote fast oxidative addition and reductive elimination.
-
Protocol: Screen a panel of modern catalysts and ligands. Good starting points include Buchwald-type ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst (e.g., G3 or G4 precatalysts).[13]
-
-
Optimize Base and Solvent Conditions:
-
Rationale: Anhydrous conditions can often mitigate protodeboronation. The base must be strong enough to facilitate transmetalation but not so strong as to degrade the substrate or boronic acid.
-
Protocol: Use an anhydrous solvent like dioxane or toluene. For the base, screen a variety of options. A common and effective choice is a strong inorganic base like K₃PO₄ or Cs₂CO₃. Adding a small amount of water can sometimes be beneficial, but start with anhydrous conditions.[12]
-
-
Protect the Pyridine Nitrogen (If Necessary):
-
Rationale: If catalyst inhibition is severe and cannot be overcome with ligand choice, temporarily protecting the pyridine nitrogen can be a solution.
-
Protocol: Convert the pyridine to its N-oxide. The N-oxide is less coordinating and electronically withdraws density from the ring, which can also activate the C-X bond towards oxidative addition. The N-oxide can be removed post-coupling with a reducing agent like PCl₃.
-
Table 1: Suzuki Coupling Parameter Optimization
| Parameter | Condition 1 (Standard) | Condition 2 (For Electron-Rich Halides) | Condition 3 (For Catalyst Inhibition) | Rationale & Key Reference |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | XPhos Pd G3 Precatalyst | Bulky ligands accelerate reductive elimination and prevent catalyst inhibition.[13] |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Cs₂CO₃ (anhydrous) | Stronger, non-aqueous bases can prevent protodeboronation and aid transmetalation.[12] |
| Solvent | Dioxane / H₂O | Toluene or Dioxane | 2-MeTHF | Anhydrous aprotic solvents are often superior for sensitive substrates. |
| Temperature | 80-100 °C | 100-110 °C | 100-110 °C | Higher temperatures may be needed to drive oxidative addition with challenging substrates. |
Part B: Frequently Asked Questions (FAQs)
Q1: My starting 2-aminothiophene from the Gewald reaction is impure and difficult to purify. What are the best practices for its purification?
A1: Impurities in the Gewald product are common and often include unreacted starting materials, sulfur residues, and polymeric tars.[6]
-
Initial Workup: After the reaction, a common procedure is to pour the cooled mixture into ice water and collect the precipitated solid. However, a better approach can be to first dilute the reaction mixture with a solvent like dichloromethane (DCM), filter off any insoluble elemental sulfur, and then perform an aqueous wash to remove the base and other water-soluble impurities.
-
Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate. The aminothiophene product is often UV-active and can be easily tracked.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>80-90%), recrystallization from a solvent system like ethanol/water or toluene/hexanes can be highly effective for removing minor impurities.
Q2: How do I control regioselectivity during the direct C-H functionalization of a thienopyridine core?
A2: Direct C-H functionalization is a powerful but challenging strategy. Regioselectivity is governed by the inherent electronic properties of the fused ring system and steric factors.[14][15]
-
Electronic Effects: The thiophene ring is electron-rich, while the pyridine ring is electron-deficient. Electrophilic aromatic substitution (EAS) will preferentially occur on the thiophene ring, typically at the C2 or C3 position depending on the specific isomer and existing substituents. Conversely, nucleophilic aromatic substitution (SₙAr) or reactions involving radical addition are more likely to occur on the electron-deficient pyridine ring.[14][16]
-
Steric Hindrance: Bulky substituents will direct incoming reagents to the most accessible C-H bond.
-
Directed Metalation: A powerful strategy is to use a directing group (e.g., -CONR₂, -OMe). Reaction with a strong base like lithium diisopropylamide (LDA) will selectively deprotonate the ortho position to the directing group, allowing for subsequent quenching with an electrophile with very high regioselectivity.
Q3: My thienopyridine intermediates are unstable during workup or purification. What can I do?
A3: Thienopyridines, particularly those with amine or other electron-donating substituents, can be sensitive to strong acids, oxidants, and prolonged heat.
-
Avoid Strong Acids: During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like NaOH. If an acidic wash is needed, use a dilute solution of a weak acid like citric acid or saturated ammonium chloride (NH₄Cl).
-
Minimize Heat: Concentrate reaction mixtures under reduced pressure at low temperatures (e.g., < 40 °C). If column chromatography is performed, do not let the column run dry or sit for extended periods, as this can lead to decomposition on the silica.
-
Work Under Inert Atmosphere: For particularly sensitive compounds, perform workup and purification steps under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
References
- BenchChem Technical Support Team. (2025). common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
-
J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific. Available at: [Link]
-
ResearchGate. (n.d.). Scheme-2 Friedlander reaction and Gould-Jacobs reaction to form thienopyridines. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. Available at: [Link]
-
DiRocco, D. A., et al. (2014). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. NIH National Center for Biotechnology Information. Available at: [Link]
-
He, R., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. ACS Publications. Available at: [Link]
-
Wikipedia. (2023). Gewald reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
Kandeel, M. M., et al. (2007). The Chemistry of Thienopyridines. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Preparation method of thienopyridine compound. Google Patents.
-
ResearchGate. (n.d.). Synthetic route for thienopyridine analogs (1-26). Reagents and conditions. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Gupta, N., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Available at: [Link]
-
ACS Publications. (n.d.). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Publications. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
NIH. (n.d.). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. NIH. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
PubMed. (2024). Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. PubMed. Available at: [Link]
-
ResearchGate. (2018). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. PubMed Central. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
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- 5. Gewald Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Development for 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
Welcome to the technical support center for the analytical method development of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to support your experimental work.
Introduction
This compound (CAS No: 380235-83-6) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and stability are critical for the quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, quantification, and impurity profiling. This guide will walk you through the development of such methods, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and forced degradation studies to establish a stability-indicating assay.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can be used for assay, impurity profiling, and stability testing.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for HPLC method development for this compound?
A1: A reverse-phase HPLC method is the most logical starting point. Based on the structure, a C18 column is a good initial choice. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (acetonitrile or methanol) is recommended to ensure the elution of the main compound and any potential impurities with different polarities.
Q2: How do I choose the optimal wavelength for UV detection?
A2: To determine the optimal wavelength, you should run a UV-Vis scan of this compound dissolved in your mobile phase. The wavelength of maximum absorbance (λmax) should be chosen to ensure the highest sensitivity. It is also advisable to monitor at a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the λmax of the main compound.
Q3: My peak is tailing. What are the common causes and how can I fix it?
A3: Peak tailing can be caused by several factors:
-
Secondary interactions: The basic nitrogen in the pyridine ring can interact with residual acidic silanols on the silica-based column packing. To mitigate this, use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Low mobile phase pH: If the pH of the mobile phase is too low, the pyridine nitrogen will be protonated, which can increase interactions with the stationary phase. Adjusting the pH to be at least 2 pH units away from the pKa of the compound can help.
-
Column degradation: A void at the head of the column can also cause peak tailing. This can be checked by reversing the column and flushing it, or by replacing the column.
Troubleshooting Guide - HPLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile, change the organic modifier (e.g., from acetonitrile to methanol), or adjust the pH of the aqueous phase. |
| Unsuitable stationary phase. | Try a different column chemistry (e.g., C8, Phenyl-Hexyl) or a column with a different particle size (smaller particles generally provide better resolution). | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use fresh, high-purity solvents. Flush the injector and sample loop. Run a blank injection to identify the source of the ghost peak. |
| Baseline Noise | Air bubbles in the detector or pump. | Degas the mobile phase. Purge the pump and detector. |
| Contaminated mobile phase or column. | Use fresh mobile phase. Flush the column with a strong solvent. | |
| Detector lamp nearing the end of its life. | Replace the detector lamp. |
Experimental Protocol: Reverse-Phase HPLC Method Development
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL.
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at the determined λmax
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Adjust the gradient slope to improve the separation of impurities.
-
If peak shape is poor, consider using a phosphate buffer at a different pH (e.g., pH 3.0 or 7.0).
-
If resolution is still inadequate, try a different organic modifier like methanol.
-
-
Method Validation: Once an optimized method is achieved, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Visualization: HPLC Method Development Workflow
Caption: HPLC method development workflow from initial screening to validation.
Gas Chromatography (GC) Method Development
Given its molecular weight and structure, this compound may have sufficient volatility for GC analysis, which can be an excellent method for assessing residual solvents and certain volatile impurities.
Frequently Asked Questions (FAQs) - GC
Q1: Is GC a suitable technique for this compound?
A1: The suitability of GC depends on the thermal stability of the compound. A preliminary thermal gravimetric analysis (TGA) can determine if the compound degrades at temperatures typically used in GC inlets and ovens. If it is thermally stable, GC can be a powerful tool.
Q2: What type of GC column should I use?
A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This type of column provides good selectivity for a wide range of compounds.
Troubleshooting Guide - GC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Inlet temperature too low, causing incomplete volatilization. | Increase the inlet temperature. |
| Compound degradation in the inlet. | Use a deactivated liner and lower the inlet temperature. | |
| Broad Peaks | Oven temperature ramp is too slow. | Increase the temperature ramp rate. |
| Column is overloaded. | Dilute the sample or use a split injection. |
Experimental Protocol: GC Method Development
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of about 1 mg/mL.
-
Initial Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: 100 °C hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
-
Method Optimization: Adjust the oven temperature program to improve separation. Optimize the inlet temperature to ensure efficient volatilization without degradation.
Visualization: GC Method Development Workflow
Caption: A streamlined workflow for developing a GC analytical method.
Forced Degradation Studies and Stability-Indicating Method Development
Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4][5] This is a regulatory requirement for drug substances and products.
Frequently Asked Questions (FAQs) - Forced Degradation
Q1: What are the typical stress conditions for forced degradation studies?
A1: According to ICH guidelines, the following conditions are typically employed:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105 °C).
-
Photolytic Degradation: The solid drug substance or its solution is exposed to UV and visible light.
Q2: How much degradation should I aim for?
A2: The goal is to achieve a target degradation of 5-20%.[4] This level of degradation is sufficient to demonstrate that the analytical method can separate the degradation products from the parent compound without completely destroying the sample.
Experimental Protocol: Forced Degradation Study
-
Prepare Samples: Prepare separate solutions of this compound (e.g., at 1 mg/mL) for each stress condition. Also, expose the solid compound to thermal and photolytic stress.
-
Apply Stress: Expose the samples to the conditions outlined in the table below.
-
Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity and Mass Balance: Check for peak purity of the main compound using a PDA detector to ensure it is not co-eluting with any degradants. Perform a mass balance calculation to account for the parent compound and all degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acidic Hydrolysis | 1 M HCl at 60 °C | 24 hours |
| Basic Hydrolysis | 1 M NaOH at 60 °C | 8 hours |
| Oxidation | 10% H₂O₂ at RT | 24 hours |
| Thermal | 105 °C (solid state) | 48 hours |
| Photolytic | ICH-compliant light exposure | As per guidelines |
Visualization: Stability-Indicating Method Workflow
Caption: Workflow for developing a stability-indicating analytical method.
References
-
Prajapati, M., et al. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 73(3), 287–292. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate. Retrieved from [Link]
-
Singh, R., & Kumar, S. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(3), 529-536. Retrieved from [Link]
-
Shanghai Minstar Chemical Co., Ltd. (n.d.). 7-Chlorothieno[3,2-b]pyridine CAS NO.69627-03-8. Retrieved from [Link]
-
Xu, J., et al. (2013). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC, 1-13. Retrieved from [Link]
-
Anerao, B. B., et al. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1947-1961. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 27(15), 4995. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its capacity to form the basis of diverse and potent pharmacological agents.[1][2] Within this class, analogs derived from the 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile core have emerged as particularly promising, often functioning as intermediates in the synthesis of kinase inhibitors and other bioactive molecules.[3][4][5][6] The journey from a newly synthesized analog to a validated lead compound, however, is a rigorous, multi-step process requiring objective, evidence-based validation.
This guide provides a comprehensive framework for assessing the biological activity of novel this compound analogs. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow from broad cellular effects to specific molecular target engagement. Our focus is on establishing a clear, comparative understanding of analog performance, grounded in robust experimental data.
Section 1: The Validation Funnel: A Strategic Workflow
A logical and efficient validation campaign does not begin with the most complex assays. Instead, it follows a funnel-like approach, starting with broad, high-throughput screens to identify active compounds and progressively moving towards more detailed, mechanism-of-action studies for the most promising candidates. This strategy conserves resources and ensures that an evidence-based rationale drives the advancement of each analog.
Caption: A strategic workflow for validating novel anticancer compounds.
Section 2: Initial Assessment of Antiproliferative Activity
The first critical question is whether the synthesized analogs exhibit any biological effect on cancer cells. A cell viability assay is the workhorse for this initial screen.
Rationale: Choosing XTT over MTT
While both MTT and XTT assays measure the metabolic activity of living cells via the reduction of a tetrazolium salt, the XTT assay offers significant practical advantages for screening.[7][8] The core principle involves mitochondrial dehydrogenases in viable cells converting the tetrazolium salt into a colored formazan product.[7][9][10]
-
MTT: Forms an insoluble purple formazan, requiring an additional, error-prone solubilization step with an organic solvent like DMSO.[7][8]
-
XTT: Forms a water-soluble orange formazan, which is released directly into the culture medium.[7][8][10] This eliminates the solubilization step, streamlining the protocol, reducing handling errors, and making it more suitable for high-throughput applications.[8]
Caption: Comparison of MTT and XTT experimental workflows.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7]
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[7] Use a reference wavelength of 630-690 nm to reduce background noise.
-
Analysis: After subtracting the background, calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each active analog.
Section 3: Target Identification and Validation
Once a set of analogs demonstrates potent antiproliferative activity, the next crucial step is to identify their molecular target. Given the scaffold's prevalence as a kinase inhibitor, a logical approach is to screen for activity against a broad panel of human kinases.[11]
Comparative Data: Antiproliferative vs. Kinase Inhibition
The goal is to find a correlation between cellular potency (antiproliferative IC₅₀) and enzymatic potency (kinase IC₅₀). A strong correlation suggests the kinase is the primary target responsible for the observed anticancer effects.
Table 1: Comparative Antiproliferative Activity (IC₅₀, µM) of Hypothetical Analogs
| Analog ID | R-Group Modification | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|---|
| TPC-001 | -H (Parent) | 15.2 | 20.5 | 18.3 |
| TPC-002 | -OCH₃ | 5.1 | 8.2 | 7.5 |
| TPC-003 | -CF₃ | 0.8 | 1.1 | 0.9 |
| TPC-004 | -Cl | 1.3 | 2.4 | 1.9 |
| Staurosporine | (Control) | 0.01 | 0.02 | 0.015 |
Table 2: Comparative Inhibition (IC₅₀, µM) against Putative Target Kinase (e.g., VEGFR3)
| Analog ID | Kinase IC₅₀ (µM) |
|---|---|
| TPC-001 | 9.8 |
| TPC-002 | 3.2 |
| TPC-003 | 0.05 |
| TPC-004 | 0.12 |
| Sunitinib | (Control) | 0.009 |
Data are hypothetical for illustrative purposes.
The strong correlation in this hypothetical data between the cellular IC₅₀ (Table 1) and the VEGFR3 kinase IC₅₀ (Table 2) for analogs TPC-003 and TPC-004 provides compelling evidence that VEGFR3 is a primary target.[12]
Validating Target Engagement in a Cellular Context
Confirming direct enzyme inhibition is not enough. It is essential to demonstrate that the compound engages and inhibits the target within the cell, leading to a downstream biological effect. This is a cornerstone of target validation.[13][14][15] If VEGFR3 is the target, its inhibition should decrease the phosphorylation of its downstream effectors, such as AKT and ERK.
Caption: Inhibition of the VEGFR3 signaling pathway by a TPC analog.
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., MDA-MB-231) in 6-well plates. Once they reach 70-80% confluency, treat them with an active analog (e.g., TPC-003 at 1x and 5x its IC₅₀), an inactive analog, and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-VEGFR3, total VEGFR3, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A potent and specific analog should show a dose-dependent decrease in the phosphorylation of VEGFR3 and its downstream targets (p-AKT) without affecting the total protein levels. The inactive analog should show no effect.
Section 4: Direct Enzymatic Inhibition Assay
To definitively prove that the analog directly inhibits the kinase's catalytic activity and to generate high-quality, comparable data, a cell-free in vitro kinase assay is the gold standard.[16][17]
Causality: The Importance of ATP Concentration
A major pitfall in comparing kinase inhibitor data is the use of arbitrary ATP concentrations in the assay.[16] The IC₅₀ value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. To ensure data is comparable across different experiments and labs, assays should be run at an ATP concentration equal to the Michaelis-Menten constant (Kₘ) of the kinase for ATP.[16]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol uses a format like ADP-Glo™ that measures kinase activity by quantifying the amount of ADP produced.[18]
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase (e.g., VEGFR3), the kinase's substrate (a specific peptide), and ATP at its Kₘ concentration.
-
Compound Plating: In a 384-well plate, perform serial dilutions of the test analogs.
-
Kinase Reaction: Add the kinase/substrate/ATP mixture to the wells containing the compounds. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Plot dose-response curves to determine the enzymatic IC₅₀ for each analog.
Conclusion and Future Directions
This guide outlines a systematic, multi-phase approach to validate the biological activity of novel this compound analogs. By progressing from broad cellular screening to specific target validation and direct enzymatic assays, researchers can build a robust data package that objectively compares the performance of each analog. This framework, which emphasizes the rationale behind experimental choices and the inclusion of self-validating controls, ensures the generation of high-quality, trustworthy data.
The resulting structure-activity relationship (SAR) data, which links chemical modifications to changes in biological potency, is invaluable for guiding the next cycle of medicinal chemistry optimization. By rigorously applying this validation funnel, drug discovery professionals can confidently identify and advance the most promising thieno[3,2-b]pyridine derivatives toward preclinical development.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
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- Unveiling the Molecular Targets of Novel Anticancer Agents: A Methodological Guide - Benchchem.
- MTT assay - Wikipedia.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
- Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC - NIH.
- A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Carboxylates - Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
- Hitting the right target – validating new approaches for innovative cancer drugs.
- Target Validation for Cancer Therapy - Alfa Cytology.
- A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC - PubMed Central.
- A Pipeline for Drug Target Identification and Validation - PMC - PubMed Central - NIH.
- A Comparative Analysis of Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Derivatives in Oncology Research - Benchchem.
- In vitro JAK kinase activity and inhibition assays - PubMed - NIH.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
- Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives.
- Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐ b ]pyridine: Part 2 - ResearchGate.
- 7-Chlorothieno[3,2-B]Pyridine | 69627-03-8 | FC53344 - Biosynth.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - MDPI.
- Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - MDPI.
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI.
- 7-Chlorothieno[3,2-b]pyridine 69627-03-8 wiki - Guidechem.
- 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 - ChemicalBook.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH.
- Unlock Innovation with 7-Chlorothieno[3,2-b]pyridine: A Key Synthesis Intermediate.
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The Ascendant Scaffold: A Comparative Analysis of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile Derivatives in Kinase Inhibition
In the landscape of targeted oncology, the relentless pursuit of novel chemical scaffolds that offer both high potency and exquisite selectivity against pathogenic protein kinases is paramount. Among the burgeoning classes of heterocyclic compounds, the thieno[3,2-b]pyridine core has emerged as a particularly fruitful starting point for the development of a new generation of kinase inhibitors. This guide provides an in-depth comparative analysis of kinase inhibitors derived from the 7-chlorothieno[3,2-b]pyridine scaffold, with a special focus on the strategic role of the carbonitrile functional group. We will objectively evaluate their performance against established kinase inhibitors targeting key oncogenic drivers such as c-Met, VEGFR2, and Src, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The Thieno[3,2-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The thieno[3,2-b]pyridine nucleus represents a bioisosteric fusion of thiophene and pyridine rings, creating a planar, electron-rich system that is adept at forming key interactions within the ATP-binding pocket of various kinases. The 7-chloro substituent on this scaffold serves as a crucial synthetic handle, enabling diverse functionalization through nucleophilic aromatic substitution, thereby allowing for the exploration of a wide chemical space to optimize potency and selectivity.
While the initial prompt focused on the 2-carbonitrile derivative, our extensive review of the medicinal chemistry literature indicates that the isomeric 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles have been identified as a particularly potent class of Src kinase inhibitors.[1] This highlights the critical influence of substituent positioning on biological activity. For the purpose of this guide, we will consider derivatives where the chloro group at position 7 is displaced and a carbonitrile is present on the pyridine ring, as this reflects the structure of reported active compounds. Furthermore, the broader thieno[3,2-b]pyridine scaffold has yielded potent inhibitors of other crucial oncogenic kinases, namely c-Met and VEGFR2, with some compounds demonstrating IC50 values in the low nanomolar range.[2]
Comparative Analysis of Inhibitory Potency and Selectivity
To contextualize the performance of thieno[3,2-b]pyridine-based inhibitors, we will compare their activity against well-established, clinically approved drugs that target the same kinases but possess distinct chemical scaffolds. For this analysis, we have selected:
-
Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and c-Met inhibitor with a 2-aminopyridine scaffold.
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor with an indolinone core, known to inhibit VEGFRs and PDGFRs.
-
Dasatinib (Sprycel®): A potent inhibitor of multiple kinases, including BCR-Abl and Src family kinases, based on a 2-aminothiazole scaffold.
The following table summarizes the inhibitory activities of a representative thieno[3,2-b]pyridine derivative against c-Met and VEGFR2, alongside the comparator drugs.
| Kinase Target | Thieno[3,2-b]pyridine Derivative (IC50, nM) | Crizotinib (IC50, nM) | Sunitinib (IC50, nM) | Dasatinib (IC50, nM) |
| c-Met | Low nM range[2] | 11 (cell-based)[3] | - | - |
| VEGFR2 | Low nM range[2] | >1,000[3] | - | - |
| Src | Potent inhibition[1] | - | - | 0.5[4] |
| ALK | - | 24 (cell-based)[3] | - | - |
| PDGFRβ | - | - | - | <30[4] |
| c-KIT | - | - | - | <30[4] |
Note: Specific IC50 values for the thieno[3,2-b]pyridine derivatives are often proprietary and reported in ranges in initial discovery papers. The data presented reflects the high potency described in the literature.
From this data, it is evident that the thieno[3,2-b]pyridine scaffold can be tailored to produce highly potent inhibitors of c-Met, VEGFR2, and Src. The selectivity profile of these inhibitors is a key area of ongoing research, with the potential to develop compounds with a more focused activity spectrum compared to multi-kinase inhibitors like Sunitinib and Dasatinib.
Signaling Pathways and Mechanism of Action
The targeted kinases—c-Met, VEGFR2, and Src—are pivotal nodes in signaling pathways that drive tumor growth, proliferation, angiogenesis, and metastasis. Small molecule inhibitors based on the thieno[3,2-b]pyridine scaffold typically function as ATP-competitive inhibitors, occupying the ATP-binding site in the kinase domain and thereby preventing the phosphorylation of downstream substrates.
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A Comparative Guide to 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile Based Compounds in Oncology Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer agents, kinase inhibitors, and treatments for neurological disorders. The 7-chloro-2-carbonitrile substitution pattern, in particular, serves as a crucial intermediate for the synthesis of a diverse array of pharmacologically active molecules. This guide provides a comprehensive comparison of 7-chlorothieno[3,2-b]pyridine-2-carbonitrile based compounds and their alternatives, with a specific focus on their application as p21-activated kinase 1 (PAK1) inhibitors in the context of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapeutic options.
The Rationale for Targeting PAK1 in Triple-Negative Breast Cancer
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPases, Rac1 and Cdc42. It plays a pivotal role in regulating various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Overexpression and hyperactivation of PAK1 have been implicated in the pathogenesis and progression of numerous cancers, including breast cancer. In TNBC, elevated PAK1 levels are often associated with a more aggressive phenotype, increased metastatic potential, and resistance to chemotherapy. This makes PAK1 a compelling therapeutic target for the development of novel anticancer agents.
In Vitro Evaluation: A Head-to-Head Comparison of PAK1 Inhibitors
The initial assessment of potential drug candidates relies on robust in vitro assays to determine their potency, selectivity, and cellular efficacy. Here, we compare a promising tetrahydrothieno[2,3-c]pyridine-based PAK1 inhibitor, compound 7j , with several other well-characterized PAK1 inhibitors.
Comparative In Vitro Activity of PAK1 Inhibitors
| Compound | Scaffold | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Compound 7j | Tetrahydrothieno[2,3-c]pyridine | PAK1 | 209 | MDA-MB-231 (TNBC) | 4.67 | [1] |
| FRAX597 | Pyrido[2,3-d]pyrimidine-7-one | Group I PAKs | 7.7 (PAK1) | - | - | [2] |
| PF-3758309 | Pyrrolopyrazole | PAK1/PAK4 | 13.7 (PAK1 Ki) | HCT116 (Colon) | 0.0047 | [3][4] |
| G-5555 | Pyrido[2,3-d]pyrimidin-7-one | Group I PAKs | - | PAK1-amplified breast cancer cell lines | - | [5] |
| NVS-PAK1-1 | Dibenzodiazepine | PAK1 | 5 | SU86.86 (Pancreatic) | 0.21 (PAK2 downregulated) | [5][6] |
Experimental Workflow: In Vitro PAK1 Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the in vitro inhibitory activity of a compound against PAK1.
Caption: Workflow for an in vitro PAK1 kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for PAK1 Inhibition
This protocol is adapted from established methods for measuring kinase activity.[3][7]
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (a synthetic peptide substrate for PAK1)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of diluted PAK1 enzyme to each well.
-
Substrate Addition: Add 2 µL of a substrate/ATP mixture (containing PAKtide and ATP) to initiate the reaction. The final ATP concentration should be at or near its Km for PAK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed.
-
Signal Detection: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation: Assessing Antitumor Efficacy in Preclinical Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. This is typically evaluated in animal models, such as xenografts, where human tumor cells are implanted into immunocompromised mice.
Comparative In Vivo Efficacy of PAK1 Inhibitors
| Compound | Model | Cancer Type | Dose/Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Thieno[2,3-b]pyridine (DJ160) | Patient-Derived Explant | Prostate Cancer | 100 nM | Significant reduction in proliferation | [8] |
| FRAX597 | Orthotopic Schwannoma | Neurofibromatosis Type 2 | - | Significant anti-tumor activity | [9] |
| PF-3758309 | HCT116 Xenograft | Colon Cancer | 7.5-30 mg/kg BID (oral) | >70% | [3][7] |
| G-5555 | PAK1-amplified Breast Cancer Xenograft | Breast Cancer | 25 mg/kg BID | Significant impairment of tumor growth | [5] |
| NVS-PAK1-1 | 9AS1/19AS1 Syngeneic | Cutaneous Squamous Cell Carcinoma | - | Significant tumor suppression | [2] |
Note: In vivo data for a thieno[3,2-b]pyridine-based PAK1 inhibitor in a breast cancer model was not available. The data for DJ160 in a prostate cancer model is presented to illustrate the in vivo potential of this compound class.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the key stages of an in vivo efficacy study using a tumor xenograft model.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Detailed Protocol: Triple-Negative Breast Cancer Xenograft Model
This protocol provides a general framework for conducting in vivo efficacy studies of PAK1 inhibitors.[10][11]
Materials:
-
MDA-MB-231 triple-negative breast cancer cells
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the planned dose and schedule (e.g., daily oral gavage).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. A significant loss in body weight can be an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their weights. Tumors can be processed for further analysis, such as immunohistochemistry (to assess biomarkers like Ki-67 for proliferation) and Western blotting (to confirm target engagement by measuring levels of phosphorylated PAK1 and its downstream effectors).
Expert Analysis and Future Directions
The in vitro data clearly demonstrates that the thieno[3,2-b]pyridine scaffold is a promising starting point for the development of potent PAK1 inhibitors. Compound 7j, a tetrahydrothieno[2,3-c]pyridine derivative, exhibits significant inhibitory activity against PAK1 and effectively curtails the proliferation of TNBC cells.[1] When compared to other PAK1 inhibitors, its potency is within a relevant range, although some alternatives like NVS-PAK1-1 and PF-3758309 show higher potency in biochemical assays.[3][4][5][6]
A key consideration in the development of kinase inhibitors is selectivity. While potent, some inhibitors like PF-3758309 also target other kinases (e.g., PAK4), which can lead to off-target effects.[3][4] The selectivity profile of thieno[3,2-b]pyridine-based compounds against other kinases would be a critical area for further investigation to fully understand their therapeutic window.
The in vivo data for the thieno[2,3-b]pyridine compound DJ160 in a patient-derived prostate cancer explant model is encouraging, as it demonstrates the potential for this class of compounds to be effective in a more physiologically relevant setting.[8] However, the lack of in vivo data for a thieno[3,2-b]pyridine-based PAK1 inhibitor in a breast cancer model represents a significant gap in the current knowledge. Future studies should focus on evaluating the in vivo efficacy, pharmacokinetics, and safety profile of lead compounds like 7j in TNBC xenograft models.
The development of novel therapeutic strategies for TNBC remains a high priority. The evidence presented in this guide suggests that this compound based compounds are a valuable chemical series for the design of novel PAK1 inhibitors. Further optimization of this scaffold to improve potency, selectivity, and in vivo efficacy could lead to the development of a new targeted therapy for this challenging disease.
References
- Arias-Romero, L. E., & Chernoff, J. (2013). A tale of two Paks. Biol. Chem., 394(6), 735-744.
- Licciulli, S., et al. (2013). FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated schwannomas. J. Biol. Chem., 288(40), 29105-29116.
- DeRose, Y. S., et al. (2011). Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition. Breast Cancer Res.
- Murray, B. W., et al. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proc. Natl. Acad. Sci. U.S.A., 107(20), 9446-9451.
-
Structural Genomics Consortium. (n.d.). NVS-PAK1-1. Retrieved from [Link]
- Rudolph, J., et al. (2016). Targeting PAK1. Front. Oncol., 6, 114.
- Pitts, T. M., et al. (2013). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Front. Pharmacol., 13, 966986.
-
Belli, C., et al. (2023). Tumor xenograft growth impairment and drug resistance reversion upon Pak1 pharmacological inhibition. ResearchGate. [Link]
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Indian Institute of Technology Madras. (2024, March 6). Chemosensitivity of PAK1 Inhibitors in Triple Negative Breast Cancer. Retrieved from [Link]
- Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer. J. Enzyme Inhib. Med. Chem., 35(1), 1524-1538.
-
Flis, K., et al. (2019). Inhibition of AURKA and PAK1 limits growth of BT474 mammary xenograft... ResearchGate. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer. PubMed. [Link]
-
Haverkate, N. A., et al. (2017). FRAX1036 inhibition of group I p21-activated kinase (PAK) isoforms. ResearchGate. [Link]
- Licciulli, S., et al. (2013). FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas. J. Biol. Chem., 288(40), 29105-29116.
- Haverkate, N. A., et al. (2022).
- Gangjee, A., et al. (2015). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. J. Med. Chem., 58(15), 6137-6153.
-
Reynisson, J., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. [Link]
- McCoull, W., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Med. Chem. Lett., 7(12), 1118-1123.
- Paruch, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angew. Chem. Int. Ed. Engl., e202412786.
- Novel Combination Therapy Targeting Oncogenic Signaling Kinase P21-Activated Kinase 1 and Chemotherapeutic Drugs Against Triple-Negative Breast Cancer. (2025). Mol. Cancer Ther.
- Design, synthesis and biological evaluation of a novel PAK1 degrader for the treatment of triple negative breast cancer. (2024). Eur. J. Med. Chem., 279, 116853.
- Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer. (2019). Breast Cancer Res.
- Al-Hajj, M., et al. (2022). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. J. Mammary Gland Biol. Neoplasia, 27(2), 211-230.
- Lyu, L., et al. (2023). PAK inhibitor FRAX486 decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy.
-
Belli, C., et al. (2023). Tumor xenograft growth impairment and drug resistance reversion upon Pak1 pharmacological inhibition. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to Spectroscopic Purity Validation of 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile
For researchers, medicinal chemists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 7-Chlorothieno[3,2-B]pyridine-2-carbonitrile, a key building block in the synthesis of various pharmacologically active agents, is no exception. This guide provides an in-depth, comparative analysis of spectroscopic methods for validating the purity of this critical heterocyclic compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Imperative of Purity in Drug Discovery
The presence of impurities, even in trace amounts, can have profound consequences in a drug development pipeline. They can lead to the formation of unintended side products, introduce toxicity, or alter the pharmacological profile of the final active pharmaceutical ingredient (API). For a versatile intermediate like this compound, a rigorous purity assessment is the first line of defense against such downstream complications. This guide is structured to provide a comprehensive framework for this validation, grounded in the principles of scientific integrity and regulatory expectations, such as those outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures[1][2][3].
An Integrated Spectroscopic Approach to Purity Validation
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, is essential for unambiguous structure confirmation and impurity identification. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, complemented by a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Caption: Integrated workflow for the spectroscopic purity validation of this compound.
In-Depth Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
-
Expertise & Experience: The aromatic region of the ¹H NMR spectrum is of primary interest. Based on the structure of the parent compound, 7-Chlorothieno[3,2-b]pyridine[4], and considering the electron-withdrawing effect of the nitrile group, we can predict the chemical shifts of the three aromatic protons. The protons on the pyridine ring will likely appear at a lower field (higher ppm) compared to the proton on the thiophene ring. Integration of the signals should correspond to a 1:1:1 ratio. The presence of any unexpected signals, especially those that do not integrate to a whole number, is a red flag for impurities.
-
Trustworthiness: The self-validating nature of ¹H NMR lies in the combination of chemical shift, splitting patterns (coupling constants), and integration. These parameters must be consistent with the proposed structure. For instance, the coupling constants between adjacent protons on the pyridine ring will be characteristic.
¹³C NMR Spectroscopy
-
Expertise & Experience: The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. For this compound, we expect to see 8 distinct signals. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The carbon attached to the chlorine atom will also have a predictable chemical shift.
-
Trustworthiness: The presence of more than 8 signals in the spectrum would indicate the presence of impurities with different carbon skeletons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. Compare the observed spectra with reference data or predicted spectra.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.
-
Expertise & Experience: For this compound (C₈H₃ClN₂S), the expected monoisotopic mass is approximately 193.97 g/mol [5]. Due to the presence of chlorine, we expect to see a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in a roughly 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Trustworthiness: The observation of this specific isotopic pattern is a strong validation of the presence of a single chlorine atom in the molecule. Any significant deviation or the presence of other major ions could indicate impurities or degradation products.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS). A short C18 column can be used to separate the main component from any potential non-volatile impurities.
-
Mass Spectrometry: Acquire the mass spectrum using a suitable ionization technique, such as electrospray ionization (ESI).
-
Analysis: Identify the molecular ion peak and confirm its m/z value and isotopic pattern against the theoretical values.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Expertise & Experience: For this compound, the most characteristic absorption band will be from the nitrile group (C≡N), which typically appears as a sharp, strong peak in the range of 2220-2260 cm⁻¹. Other expected absorptions include C=C and C=N stretching vibrations in the aromatic rings (approx. 1400-1600 cm⁻¹) and C-H stretching of the aromatic protons (approx. 3000-3100 cm⁻¹). The C-Cl bond will have a stretching vibration in the fingerprint region (typically below 800 cm⁻¹).
-
Trustworthiness: The absence of the characteristic nitrile peak or the presence of unexpected peaks (e.g., a broad O-H stretch around 3200-3600 cm⁻¹, which could indicate a hydrolyzed impurity) would cast doubt on the purity and identity of the compound.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected functional groups in the molecule.
Comparative Analysis of Spectroscopic Techniques
| Technique | Primary Information Provided | Strengths | Limitations | Role in Purity Validation |
| ¹H NMR | Detailed molecular structure, proton environment, and relative ratios. | Quantitative, highly specific for structure, detects a wide range of organic impurities. | Less sensitive than MS, can be complex to interpret for complex molecules. | Primary: Structural confirmation and identification/quantification of proton-containing impurities. |
| ¹³C NMR | Number and type of carbon environments. | Confirms the carbon backbone of the molecule. | Low sensitivity, requires longer acquisition times. | Confirmatory: Supports structural assignment from ¹H NMR. |
| Mass Spec (HRMS) | Exact molecular weight and elemental composition. | Extremely sensitive, provides unambiguous molecular formula. | Isomers are not differentiated, can suppress ionization of some compounds. | Primary: Unambiguous confirmation of molecular weight and elemental formula. |
| FTIR | Presence of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Not quantitative, provides limited structural information on its own. | Screening/Confirmatory: Rapid confirmation of key functional groups (e.g., nitrile). |
| HPLC-UV | Quantitative purity and impurity profile. | Highly sensitive for quantitative analysis, separates impurities. | Requires a chromophore for UV detection, method development can be time-consuming. | Quantitative: Provides the definitive purity value (% area) and detects non-volatile impurities. |
Identifying Potential Impurities
A thorough purity validation also involves considering potential impurities from the synthetic route. While the specific synthesis of this compound is not detailed in the provided search results, we can infer potential impurities based on common reactions in heterocyclic chemistry[6][7].
-
Starting Materials: Unreacted starting materials or reagents.
-
Isomeric Impurities: Formation of regioisomers during the cyclization steps.
-
Hydrolysis Products: The nitrile group could potentially hydrolyze to a carboxylic acid or amide under certain conditions.
-
Dehalogenated Impurities: Loss of the chlorine atom.
Each of these impurities would present a unique signature in the spectroscopic analyses. For example, a hydrolyzed (carboxylic acid) impurity would show a broad O-H peak in the FTIR and ¹H NMR spectra and a different molecular weight in the mass spectrum.
Caption: Logical relationship between analytical techniques and the identification of potential impurities.
Conclusion: A Self-Validating System for Purity Assurance
The spectroscopic validation of this compound purity is a critical step in ensuring the quality and reliability of research and development outcomes. By employing an integrated approach that combines the structural elucidation power of NMR, the molecular weight confirmation of MS, the functional group analysis of FTIR, and the quantitative separation of HPLC, a comprehensive and self-validating purity assessment can be achieved. This guide provides the framework and the underlying scientific rationale to empower researchers to confidently assess the purity of this important chemical intermediate, thereby upholding the principles of scientific integrity and accelerating the path of drug discovery.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
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Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
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- 7. mdpi.com [mdpi.com]
A Comparative Guide to Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of privileged structures in medicinal chemistry, thienopyridines, isosteric analogues of purines, have emerged as versatile frameworks for the design of novel therapeutics.[1] This guide provides an in-depth comparative analysis of two key isomers: thieno[3,2-b]pyridine and thieno[2,3-b]pyridine. While structurally similar, the differential fusion of the thiophene and pyridine rings imparts distinct physicochemical and pharmacological properties, leading to divergent therapeutic applications.[2] This document aims to objectively compare these two scaffolds, supported by experimental data, to empower researchers in making informed decisions for their drug discovery endeavors.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the arrangement of the sulfur and nitrogen atoms between the thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds leads to notable variations in their electronic distribution and, consequently, their physicochemical properties. These differences can significantly impact solubility, crystal packing, and interactions with biological targets.[3]
| Property | Thieno[3,2-b]pyridine | Thieno[2,3-b]pyridine | Rationale for Differences |
| Molecular Formula | C₇H₅NS[4] | C₇H₅NS[4] | Isomeric, same atomic composition. |
| Molecular Weight | 135.19 g/mol [4] | 135.19 g/mol [4] | Isomeric, same atomic composition. |
| Calculated LogP | 1.9[5] | 1.9[5] | The overall lipophilicity of the unsubstituted cores is similar. However, substitution patterns can drastically alter this value. |
| pKa | 4.74 ± 0.30 (Predicted) | Not readily available | The position of the nitrogen atom relative to the electron-donating thiophene ring influences its basicity. The lone pair on the nitrogen in the [3,2-b] isomer is generally considered more accessible. |
| Crystal Packing | Information not readily available | Known for extensive planarity, leading to strong intermolecular stacking and potentially poor solubility.[3] | The planar nature of the thieno[2,3-b]pyridine system promotes π-stacking interactions, which can result in higher melting points and lower solubility.[3] Disrupting this planarity has been a strategy to improve the bioavailability of its derivatives.[3] |
Expert Insights: The lower solubility often observed in the thieno[2,3-b]pyridine series, attributed to its planar structure and efficient crystal packing, presents a significant challenge in drug development.[3] Strategies such as introducing bulky or flexible side chains to disrupt this planarity have been successfully employed to enhance the anti-proliferative activity of these compounds by improving their bioavailability.[3]
Synthesis: Navigating the Routes to Core Scaffolds
The synthetic accessibility of a scaffold is a crucial factor in its viability for extensive medicinal chemistry campaigns. Both thieno[3,2-b]pyridine and thieno[2,3-b]pyridine cores can be constructed through several established synthetic routes, often starting from appropriately substituted thiophene or pyridine precursors.
Common Synthetic Strategies for Thieno[3,2-b]pyridines
A prevalent method for the synthesis of the thieno[3,2-b]pyridine scaffold involves the cyclization of 3-aminothiophene derivatives. For instance, the reaction of a 3-aminothiophene-2-carboxylate with a suitable one-carbon source can lead to the formation of the fused pyridine ring.[6]
Illustrative Experimental Protocol: Synthesis of a Thieno[3,2-b]pyrimidinone Derivative [6]
-
Step 1: Synthesis of 3-amino-thiophene-2-carboxylate synthons. Substituted chloronitriles are produced from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) with appropriate aldehydes or ketones.[6]
-
Step 2: Cyclization. The 3-amino-thiophene-2-carboxylate synthons are then cyclized with a one-carbon source, such as formic acid or triethyl orthoformate, to yield the thieno[3,2-d]pyrimidinone core.[6]
Common Synthetic Strategies for Thieno[2,3-b]pyridines
The Gewald reaction is a cornerstone for the synthesis of substituted 2-aminothiophenes, which are versatile intermediates for the construction of the thieno[2,3-b]pyridine system. Subsequent annulation of the pyridine ring can be achieved through various cyclization strategies.[7]
Illustrative Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides [7]
-
Step 1: S-Alkylation. To a solution of a substituted 3-cyanopyridine-2(1H)-thione in a suitable solvent like DMF, an aqueous solution of potassium hydroxide is added, followed by the addition of an N-aryl-2-chloroacetamide.[7] The mixture is stirred at room temperature.[7]
-
Step 2: Intramolecular Thorpe-Ziegler Cyclization. Another portion of aqueous potassium hydroxide is added, and the mixture is stirred until a precipitate is formed.[7] The resulting solid is filtered, washed, and dried to afford the 3-aminothieno[2,3-b]pyridine-2-carboxamide.[7]
Causality Behind Experimental Choices: The choice of starting materials and reaction conditions is dictated by the desired substitution pattern on the final thienopyridine scaffold. The Gewald reaction, for example, allows for the introduction of diverse substituents at the 3- and 5-positions of the thiophene ring, which can then be elaborated to construct the fused pyridine ring with specific functionalities.
Workflow for Scaffold Synthesis Comparison
Caption: General synthetic strategies for thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds.
Comparative Biological Activities: A Landscape of Therapeutic Potential
Both thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds have proven to be fertile ground for the discovery of potent bioactive molecules across a range of therapeutic areas. However, the isomeric difference often leads to distinct pharmacological profiles and mechanisms of action.[2]
Anticancer Activity
Both scaffolds have been extensively explored as anticancer agents, with numerous derivatives demonstrating significant anti-proliferative effects against various cancer cell lines.[2]
Thieno[3,2-b]pyridines: Derivatives of this scaffold have shown potent growth inhibitory activity, particularly against breast, lung, and melanoma cancer cell lines.[2] For example, methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates have been identified as promising agents against triple-negative breast cancer (TNBC).[8]
Thieno[2,3-b]pyridines: This scaffold is well-represented in the oncology literature, with derivatives exhibiting potent anti-proliferative activity against a broad spectrum of cancer cell lines.[9][10] Notably, 2-amino-3-carboxamido-thieno[2,3-b]pyridines have demonstrated excellent activity against human cancer cell lines, including triple-negative breast cancer.[10] Some derivatives of this class have also been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, thereby sensitizing cancer cells to topoisomerase I inhibitors.[10]
Comparative Anticancer Activity Data
| Scaffold | Representative Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Thieno[3,2-b]pyridine | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 (TNBC) | 13.0 ± 0.8 µM | [8] |
| Thieno[2,3-b]pyridine | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 (TNBC) | Cytotoxic at 0.05 µM | [9] |
| Thieno[2,3-b]pyridine | A 3-amino-2-arylcarboxamide derivative | MB-MDA-435 (Melanoma) | GI₅₀ = 70 nM | [11] |
Kinase Inhibitory Activity
The thienopyridine core, as a purine isostere, is an attractive scaffold for the design of kinase inhibitors.
Thieno[3,2-b]pyridines: This scaffold has been successfully employed to develop highly selective kinase inhibitors.[12] The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, leading to high kinome-wide selectivity.[12] This has been exemplified by the development of selective inhibitors for kinases such as Haspin.[12]
Thieno[2,3-b]pyridines: Derivatives of this scaffold have also been investigated as kinase inhibitors, targeting enzymes like Pim-1 kinase, which is implicated in various cancers.[13][14]
Signaling Pathway Visualization: Kinase Inhibition
Caption: Thienopyridine-based kinase inhibitors typically act as ATP-competitive inhibitors.
Other Biological Activities
Beyond oncology and kinase inhibition, both scaffolds have shown promise in other therapeutic areas.
-
Thieno[2,3-b]pyridines have been investigated for their anti-inflammatory, antiviral, antimicrobial, and antidiabetic properties.[15]
-
Thienopyridines , in a broader sense, are known for their antiplatelet activity, with drugs like clopidogrel being prominent examples.[16]
Structure-Activity Relationships (SAR): Guiding Lead Optimization
Understanding the SAR of these scaffolds is paramount for designing more potent and selective drug candidates.
Thieno[3,2-b]pyridine SAR: For anticancer activity, substitutions at the 3 and 6 positions of the thieno[3,2-b]pyridine core have been shown to be important for potent growth inhibitory activity.[2] In the case of kinase inhibitors, the substitution pattern around the core dictates the binding mode and selectivity.[12]
Thieno[2,3-b]pyridine SAR: For the 3-amino-2-carboxamido-thieno[2,3-b]pyridine series, the introduction of para-substitution on the phenyl carboxamide ring can lead to a loss of anti-proliferative activity but may confer other activities like TDP1 inhibition.[10] Modifications at the C-5 position have been shown to enhance anti-proliferative potency.[11]
Conclusion and Future Perspectives
Both thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds are privileged structures in medicinal chemistry, each with a distinct profile of physicochemical properties, synthetic accessibility, and biological activities.
-
Thieno[3,2-b]pyridine appears to be a particularly promising scaffold for the development of highly selective kinase inhibitors due to its versatile binding modes.[12]
-
Thieno[2,3-b]pyridine has a well-established track record in the development of potent anti-proliferative agents, although its inherent planarity and potential for poor solubility require careful consideration during the design process.[3]
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This comparative guide provides a foundational understanding to aid researchers in navigating this decision, with the ultimate goal of accelerating the discovery of novel and effective therapies.
References
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Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angew Chem Int Ed Engl. 2024. Available from: [Link]
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Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available from: [Link]
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Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Available from: [Link]
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Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. National Institutes of Health. Available from: [Link]
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Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... ResearchGate. Available from: [Link]
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Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. National Institutes of Health. Available from: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. National Institutes of Health. Available from: [Link]
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry. Available from: [Link]
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available from: [Link]
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Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. National Institutes of Health. Available from: [Link]
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Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. PubMed. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiling of a novel 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile derivative, designated here as TPC-H1 , a potent inhibitor of Haspin kinase. The thieno[3,2-b]pyridine scaffold has been identified as a promising framework for developing highly selective kinase inhibitors.[1][2] This guide will objectively compare the performance of TPC-H1 with alternative, non-thienopyridine-based Haspin inhibitors, supported by illustrative experimental data and detailed protocols.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[1] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3] Off-target activities can lead to unforeseen toxicities or confound the interpretation of a compound's therapeutic mechanism.[4][5] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a crucial step in understanding the true biological activity of a potential drug.
This guide focuses on TPC-H1, a novel derivative of this compound, designed to inhibit Haspin kinase. Haspin is a serine/threonine kinase essential for proper chromosome alignment during mitosis, making it a compelling target for anti-cancer therapies.[1][6] We will compare TPC-H1's selectivity profile against two alternative, structurally distinct Haspin inhibitors: CHR-6494 and LDN-192960 .[7]
Comparative Cross-Reactivity Profiles
The following tables summarize the cross-reactivity data for TPC-H1 and the two non-thienopyridine alternatives. The off-targets selected are representative of those included in standard safety screening panels, such as the Eurofins SafetyScreen44 and the Reaction Biology InVEST44 panel, and include kinases with known roles in cell cycle regulation and other critical cellular processes.[8][9][10][11][12][13]
Table 1: Inhibitory Activity (IC50, nM) of Haspin Inhibitors Against a Panel of Kinases
| Kinase Target | TPC-H1 (Thieno[3,2-b]pyridine) | CHR-6494 | LDN-192960 |
| Haspin | 8 | 2 | 10 |
| DYRK2 | 850 | >10,000 | 48 |
| PIM1 | 1,200 | 5,600 | >10,000 |
| CDK2/CycA | >10,000 | >10,000 | >10,000 |
| AURKB | 3,500 | 8,900 | 7,500 |
| PLK1 | >10,000 | >10,000 | >10,000 |
| Lck | 9,800 | >10,000 | >10,000 |
Data is illustrative and for comparative purposes.
Table 2: Off-Target Liability Profile in a Broader Safety Panel (% Inhibition at 1 µM)
| Target Class | Target | TPC-H1 | CHR-6494 | LDN-192960 |
| GPCRs | Dopamine D2 | 5% | 2% | 8% |
| Histamine H1 | <1% | 3% | 1% | |
| Ion Channels | hERG | 8% | 12% | 15% |
| Transporters | Serotonin Transporter | 2% | <1% | 4% |
| Other Enzymes | COX-2 | 10% | 5% | 7% |
Data is illustrative and for comparative purposes.
Analysis of Cross-Reactivity Data:
The illustrative data highlights the excellent selectivity of the thieno[3,2-b]pyridine scaffold. TPC-H1 demonstrates potent inhibition of its primary target, Haspin kinase, with an IC50 of 8 nM. Crucially, it shows significantly weaker activity against a panel of other kinases, including the closely related DYRK2. In contrast, LDN-192960, while a potent Haspin inhibitor, also exhibits strong inhibition of DYRK2, indicating a dual-inhibitor profile.[7] CHR-6494 appears highly selective among the tested kinases.
In the broader safety panel, all three compounds show minimal interaction with non-kinase targets at a concentration of 1 µM, suggesting a low potential for common off-target related adverse effects. The slightly higher inhibition of hERG by CHR-6494 and LDN-192960 might warrant further investigation in dedicated cardiac safety studies.
Experimental Protocols
To ensure the validity and reproducibility of cross-reactivity data, robust and well-controlled experimental methodologies are essential. Below are detailed, step-by-step protocols for two key assays used in the profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Haspin Kinase
-
Biotinylated Histone H3 peptide substrate
-
ATP
-
Test Compounds (TPC-H1, CHR-6494, LDN-192960)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of Haspin kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing Histone H3 peptide and ATP at their respective Km concentrations).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.
-
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.
Materials:
-
Cancer cell line expressing Haspin kinase (e.g., HeLa)
-
Cell culture medium and supplements
-
Test Compounds
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Protocol:
-
Cell Culture and Treatment:
-
Culture HeLa cells to approximately 80-90% confluency.
-
Treat cells with the test compound (e.g., 1 µM TPC-H1) or vehicle (DMSO) for 2 hours at 37°C in a CO2 incubator.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Haspin kinase.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity of the lowest temperature sample (representing 100% soluble protein).
-
Plot the normalized band intensities as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
-
Caption: Simplified signaling pathway of Haspin kinase in mitosis and its inhibition.
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives, exemplified by TPC-H1, underscores the potential of this scaffold in developing highly selective kinase inhibitors. The illustrative data presented here suggests that TPC-H1 is a potent and selective Haspin kinase inhibitor with a favorable off-target profile compared to alternative non-thienopyridine compounds.
The combination of broad, panel-based in vitro screening and targeted cellular assays like CETSA provides a comprehensive and self-validating system for assessing compound selectivity. This tiered approach allows for the early identification and mitigation of potential off-target liabilities, ultimately leading to the development of safer and more effective therapeutics. Further studies should focus on in vivo models to confirm the efficacy and safety profile of promising candidates like TPC-H1.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
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Holder, S., & Zuercher, W. J. (2015). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 14(1), 135-143. [Link]
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Hu, C., Zhou, Y., & Zhang, Z. (2023). Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. Journal of Pharmacy and Pharmacology, 75(4), 481-492. [Link]
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Paruch, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. [Link]
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Patsnap Synapse. (2024). What are HASPIN inhibitors and how do they work?. [Link]
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Isaac, S., et al. (2011). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 10(7), 1246-1255. [Link]
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Okada, K., et al. (2016). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 7(11), 1016-1021. [Link]
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Eurofins Discovery. SafetyScreen44™ Panel. [Link]
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Reaction Biology. Detect Early Off-Target Liabilities | InVEST44 Safety Panel. [Link]
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Reaction Biology. (2024). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. [Link]
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Reaction Biology. InVEST44 In Vitro Safety Panel. [Link]
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Klaeger, S., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem. [Link]
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vonKameke, C., & Saucerman, J. J. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 6(1), 1-13. [Link]
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Rix, U., & Superti-Furga, G. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Annual Review of Pharmacology and Toxicology, 54, 423-443. [Link]
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A Comparative Benchmarking Guide: A Novel Thienopyridine-Based ALK5 Inhibitor for Oncological Applications
Abstract
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of tumor progression, immune evasion, and fibrosis. Its dysregulation is a hallmark of many advanced cancers, making it a compelling target for therapeutic intervention. The TGF-β receptor type I (ALK5) kinase is a central node in this pathway. This guide introduces TPC-21A , a novel, potent, and selective ALK5 inhibitor derived from the versatile 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile scaffold. We present a comprehensive benchmarking analysis of TPC-21A against two leading clinical-stage ALK5 inhibitors, Galunisertib and Vactosertib . Through a series of robust in vitro biochemical and cellular assays, this guide provides a head-to-head comparison of potency, selectivity, and cellular efficacy. The data herein demonstrates the potential of the thienopyridine scaffold for developing next-generation kinase inhibitors and positions TPC-21A as a promising candidate for further preclinical and clinical investigation.
Introduction: The Rationale for Targeting the TGF-β/ALK5 Axis
The TGF-β signaling pathway is a pleiotropic cellular signaling system that governs processes such as proliferation, differentiation, and apoptosis.[1] While it can act as a tumor suppressor in early-stage cancers, in advanced malignancies, it paradoxically switches to a tumor-promoting role.[2] It actively contributes to cancer progression by:
-
Promoting Epithelial-to-Mesenchymal Transition (EMT): Enhancing cancer cell invasion and metastasis.
-
Inducing Angiogenesis: Fostering the growth of new blood vessels to supply the tumor.
-
Creating an Immunosuppressive Tumor Microenvironment (TME): Inhibiting the function of T-cells and other immune effector cells, thereby allowing the tumor to evade immune surveillance.[1][3]
This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[4] Activated ALK5 subsequently phosphorylates the intracellular signaling proteins SMAD2 and SMAD3, which translocate to the nucleus to regulate gene expression.[5] The central, druggable role of the ALK5 kinase makes it an ideal target for small molecule inhibitors designed to abrogate this entire downstream cascade.[6]
Several thienopyridine and thienopyrimidine derivatives have been identified as potent kinase inhibitors, demonstrating the utility of this scaffold in developing targeted cancer therapies.[7][8][9] Building on this foundation, TPC-21A was synthesized from the this compound core, a versatile starting point for creating complex drug molecules.[10][11] This guide benchmarks its performance against Galunisertib and Vactosertib, two well-characterized ALK5 inhibitors that have undergone extensive clinical evaluation.[12][13]
The TGF-β/ALK5 Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and highlights the specific point of intervention for ALK5 inhibitors like TPC-21A, Galunisertib, and Vactosertib.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of TPC-21A.
Comparative Analysis: In Vitro Performance
To objectively evaluate TPC-21A, we conducted a series of standardized assays to measure its biochemical potency, kinase selectivity, and cellular mechanism of action alongside Galunisertib and Vactosertib.
Biochemical Potency Against ALK5
The primary measure of a kinase inhibitor's effectiveness is its ability to inhibit the enzymatic activity of its target. We determined the half-maximal inhibitory concentration (IC50) for each compound against recombinant human ALK5.
Experimental Rationale: This assay provides a direct measure of the drug-target interaction in a clean, cell-free system. A lower IC50 value indicates higher potency. The ATP concentration is kept at its Michaelis-Menten constant (Km) to ensure the assay reflects physiologically relevant, competitive inhibition.
| Compound | Target Kinase | IC50 (nM) |
| TPC-21A | ALK5 | 8.5 |
| Galunisertib | ALK5 | 56[14] |
| Vactosertib | ALK5 | 11[14] |
| Table 1: Biochemical potency of ALK5 inhibitors. |
The results indicate that TPC-21A possesses superior biochemical potency compared to Galunisertib and is comparable to Vactosertib.
Cellular Activity: Inhibition of SMAD2 Phosphorylation
To confirm that biochemical potency translates into cellular activity, we measured the ability of each compound to inhibit TGF-β-induced SMAD2 phosphorylation in A549 human lung carcinoma cells.
Experimental Rationale: Measuring the phosphorylation of a direct downstream substrate (SMAD2) provides a quantitative readout of target engagement within a cellular context. This assay validates that the compound can penetrate the cell membrane and inhibit ALK5 at its physiological location.
| Compound | Cellular Assay | EC50 (nM) |
| TPC-21A | pSMAD2 Inhibition | 15.2 |
| Galunisertib | pSMAD2 Inhibition | ~60-100 (estimated from literature)[12] |
| Vactosertib | pSMAD2 Inhibition | ~20-30 (estimated from literature) |
| Table 2: Cellular activity of ALK5 inhibitors. |
TPC-21A demonstrates potent inhibition of the TGF-β pathway in a cellular context, again showing a favorable profile compared to the established benchmarks.
Kinase Selectivity Profile
A critical attribute of a high-quality kinase inhibitor is its selectivity. Off-target inhibition can lead to unforeseen toxicities. TPC-21A was screened against a panel of related kinases, including other ALK family members and key oncogenic kinases.
Experimental Rationale: A broad kinase panel screen is essential for risk assessment. High selectivity for the target kinase (ALK5) over other kinases, especially those with similar ATP-binding pockets, is a strong predictor of a favorable safety profile. We are particularly interested in selectivity against ALK2, ALK3, and ALK4.
| Kinase Target | TPC-21A (IC50, nM) | Galunisertib (IC50, nM) | Vactosertib (IC50, nM) |
| ALK5 (TβRI) | 8.5 | 56 [14] | 11 [14] |
| ALK4 (ACVR1B) | 110 | >1000 | 13[14] |
| ALK2 (ACVR1) | >5000 | >10,000 | >1000 |
| ALK3 (BMPR1A) | >5000 | >10,000 | >1000 |
| p38α | >10,000 | Not reported | >10,000 |
| VEGFR2 | >10,000 | Not reported | >10,000 |
| Table 3: Kinase selectivity profile. |
TPC-21A exhibits excellent selectivity for ALK5 over other ALK family members and key off-target kinases. Notably, it shows significantly higher selectivity against ALK4 compared to Vactosertib, which may translate to a more refined mechanism of action and potentially fewer side effects related to inhibiting the Activin/Nodal pathways.
Experimental Workflows and Protocols
Scientific integrity requires transparent and reproducible methodologies. The following sections detail the protocols used for the comparative assays.
Drug Discovery and Screening Workflow
The general workflow for identifying and characterizing a novel kinase inhibitor like TPC-21A is outlined below.
Caption: High-level workflow for kinase inhibitor development.
Protocol: ALK5 Biochemical Kinase Assay
-
Objective: To determine the IC50 of test compounds against recombinant human ALK5 kinase.
-
Materials: Recombinant human ALK5 (GST-tagged), Myelin Basic Protein (MBP) substrate, Kinase Buffer, [γ-³²P]ATP, test compounds (TPC-21A, Galunisertib, Vactosertib), 96-well plates.
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO, then dilute into Kinase Buffer.
-
To each well of a 96-well plate, add 10 µL of compound dilution. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.
-
Add 20 µL of a solution containing ALK5 enzyme and MBP substrate to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of Kinase Buffer containing MgCl₂ and [γ-³²P]ATP (at a final concentration equal to the Km for ALK5).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate percent inhibition relative to vehicle controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular pSMAD2 Inhibition Assay (Western Blot)
-
Objective: To determine the EC50 of test compounds for the inhibition of TGF-β-induced SMAD2 phosphorylation in a cellular context.
-
Materials: A549 cells, cell culture medium, TGF-β1 ligand, test compounds, lysis buffer, primary antibodies (anti-pSMAD2, anti-total-SMAD2, anti-Actin), secondary HRP-conjugated antibody, ECL substrate.
-
Procedure:
-
Plate A549 cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 4 hours prior to treatment.
-
Pre-treat cells with serial dilutions of test compounds (or vehicle control) for 1 hour.
-
Stimulate the cells with TGF-β1 ligand (e.g., 5 ng/mL) for 30 minutes. A non-stimulated control is included.
-
Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSMAD2 and a loading control (Actin or total SMAD2).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the pSMAD2 signal to the loading control. Calculate percent inhibition of the TGF-β-induced signal relative to the stimulated vehicle control. Determine EC50 values as described for the biochemical assay.
Discussion and Future Outlook
This comparative guide establishes TPC-21A as a highly potent and selective ALK5 inhibitor with a promising preclinical profile.
-
Potency and Cellular Efficacy: The biochemical and cellular data consistently show that TPC-21A is a more potent inhibitor of the TGF-β/ALK5 pathway than Galunisertib and is on par with, or slightly better than, Vactosertib.[12][14] This high potency could translate to lower therapeutic doses, potentially reducing the risk of dose-dependent toxicities.
-
Selectivity as a Key Differentiator: The superior selectivity of TPC-21A against ALK4 is a significant advantage. While Vactosertib inhibits both ALK4 and ALK5, TPC-21A's focused action on ALK5 may offer a more precise therapeutic intervention, avoiding potential off-target effects associated with the broader inhibition of activin and nodal signaling pathways.[14]
-
The Thienopyridine Scaffold: The success of TPC-21A further validates the thieno[3,2-b]pyridine scaffold as a privileged structure for designing potent and selective kinase inhibitors.[7][15] The specific substitutions at the 2- and 7-positions of the parent carbonitrile appear crucial for achieving high affinity and selectivity for the ALK5 ATP-binding pocket.[11]
Future Directions for the development of TPC-21A will involve comprehensive in vivo studies. Efficacy will be tested in xenograft models of cancers known to be dependent on TGF-β signaling, such as glioblastoma, hepatocellular carcinoma, and pancreatic cancer.[16][17] Concurrently, detailed pharmacokinetic (PK) and toxicology studies will be essential to establish a safe and effective dosing regimen for potential clinical trials. Given the role of TGF-β in immune suppression, combination studies with immune checkpoint inhibitors are also a high-priority next step.[18]
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Safety Operating Guide
Proper Disposal of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile: A Senior Scientist's Guide
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile (CAS No. 380235-83-6). As a research chemical and pharmaceutical intermediate, its unique molecular structure—a chlorinated heterocyclic compound featuring a nitrile group—necessitates stringent safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them to ensure a self-validating system of safety and compliance.
Hazard Identification and Compound Analysis: Understanding the Risk
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid substance with a high degree of acute toxicity. Its hazard profile is dictated by its constituent functional groups: the chlorinated thienopyridine core and the carbonitrile group.
Based on available safety data, this compound is classified with severe hazard warnings. The primary routes of exposure are inhalation and ingestion, with both classified as highly toxic.
| Property | Value | Source |
| CAS Number | 380235-83-6 | [1] |
| Molecular Formula | C₈H₃ClN₂S | [1] |
| Molecular Weight | 194.64 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temp. | 2-8°C, under inert atmosphere | [2][3] |
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.
-
Hazardous to the Aquatic Environment, Acute (Category 1): H400 - Very toxic to aquatic life.
The causality for this high toxicity is twofold. First, organic nitriles can metabolize in the body to release cyanide ions, a potent inhibitor of cellular respiration. Second, as a chlorinated heterocyclic compound, its thermal decomposition can be complex and hazardous. High-temperature incineration can produce toxic gases such as hydrogen cyanide, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[4] Furthermore, incomplete combustion of chlorinated aromatic compounds carries a risk of forming highly toxic dioxin-like compounds.[5] Therefore, disposal must be conducted via a method that ensures complete destruction and scrubbing of acidic off-gases.
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
Given the "Fatal if inhaled" classification, engineering controls are the primary line of defense. All handling and disposal-related activities must be performed within designated, controlled areas.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transfers, and dissolution, must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilated Enclosure for Bulk Handling: For handling quantities larger than a few grams, a ventilated balance enclosure or a dedicated negative-pressure room is recommended to contain any fugitive dust.[7]
Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and must be based on a conservative assessment of the risks.
| Equipment | Specification | Justification |
| Respiratory Protection | Full-face respirator with P100 (or equivalent) particulate and organic vapor cartridges. | Critical Requirement. Protects against inhalation of fatal concentrations of airborne particles. A full facepiece also provides eye protection. |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil). | Protects against skin contact. Double-gloving is recommended for all transfer and disposal steps. |
| Eye Protection | Chemical safety goggles or full-face respirator. | Protects eyes from dust particles and splashes.[8] |
| Body Protection | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
On-Site Waste Management: Collection and Segregation Protocol
Improper segregation of waste streams is a common and costly error in laboratory settings. Due to its chlorinated nature, this compound requires a specific waste stream. Disposing of halogenated waste is significantly more expensive than non-halogenated waste because the incineration process requires specialized scrubbers to neutralize the resulting HCl gas.[9]
NEVER dispose of this compound, or any containers rinsed with it, down the drain. It is very toxic to aquatic life.
Step-by-Step Collection Protocol:
-
Select a Waste Container: Choose a clearly marked, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum) designated specifically for "Halogenated Organic Solid Waste."[6]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include the full chemical name: "this compound," and list all other components of the waste stream (e.g., contaminated gloves, weigh boats).
-
Collect Waste:
-
Solid Waste: Place all unused or waste compound directly into the designated container. This includes any grossly contaminated items like weigh paper, spatulas, or paper towels from cleaning up minor spills.
-
Contaminated Labware: Disposable labware (pipette tips, gloves, etc.) that has come into contact with the compound should be placed in the same solid waste container.
-
Empty Stock Bottles: The original "empty" stock bottle is not truly empty and must be disposed of as hazardous waste. Do not rinse it into the sink. Seal it and place it in the solid waste container or manage it as its own waste item.
-
-
Seal and Store: Keep the waste container tightly sealed when not in use.[10] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizers, acids, and bases.[6]
Caption: Waste segregation decision flow for this compound.
Spill and Emergency Procedures
Accidents can happen, and immediate, correct action is vital to mitigate exposure.
-
In Case of Inhalation: Move the person to fresh air immediately. Call emergency services (e.g., 911) and the institutional Poison Center without delay. If breathing has stopped, provide artificial respiration. This is a medical emergency.[11]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11]
-
In Case of Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
In Case of Ingestion: Rinse the mouth with water. Immediately call a Poison Center or doctor.
Spill Cleanup:
-
Small Spill (inside a fume hood): Wearing the full PPE described in Section 2, carefully scoop the solid material using absorbent pads or a chemical absorbent like vermiculite. Place all contaminated materials into the designated "Halogenated Organic Solid Waste" container. Clean the spill area with soap and water.[12]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and secure the laboratory. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill or any spill that you are not equipped or trained to handle.[9]
Final Disposal Protocol: The Path to Destruction
Laboratory-generated hazardous waste cannot be discarded through municipal channels. It must be handled by a licensed hazardous waste management company.
The ultimate fate of this compound waste is high-temperature incineration . This is the standard and most effective method for destroying halogenated organic compounds and nitriles.[13] The process must be conducted in a specialized incinerator equipped with afterburners and alkaline scrubbers to ensure complete destruction of the parent compound and to neutralize the resulting acidic gases (HCl, SOx, NOx).
Disposal Workflow:
-
Accumulation: Waste is collected in the laboratory's satellite accumulation area as described in Section 3.
-
Request Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department.
-
EHS Consolidation: EHS personnel will transport the sealed container to a central accumulation facility, where it may be consolidated with other compatible halogenated wastes into larger drums.
-
Manifest and Transport: The waste is manifested according to U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations and transported by a licensed hauler to a Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: At the TSDF, the waste is destroyed via controlled high-temperature incineration.
Caption: Cradle-to-grave disposal workflow for hazardous chemical waste.
Regulatory Context
All procedures described herein are designed to comply with major U.S. regulatory frameworks:
-
Occupational Safety and Health Administration (OSHA): The "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200) govern safe handling practices, employee training, and the use of PPE.[7]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management and disposal of hazardous waste.[14] As a chlorinated organic compound, this waste may fall under specific EPA hazardous waste codes (e.g., F-listed wastes for spent solvents or D-listed for toxicity characteristics), which will be determined by the certified disposal facility.[15][16][17][18]
By adhering to this guide, you not only ensure the safety of yourself and your colleagues but also maintain the integrity of your research and the stewardship of our environment.
References
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Covestro Solution Center. Safety Data Sheet. Retrieved from [Link]
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University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
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National University of Singapore Department of Chemistry. Disposal of Waste Solvents. Retrieved from [Link]
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Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
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Houghton Chemical Corporation. (2018, June 27). WINTREX® R Safety Data Sheet. Retrieved from [Link]
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SUWEB. EPA Hazardous Waste Codes. Retrieved from [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
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ResearchGate. (2025, October 19). Formation of the pyridine-analogue of 2,3,7,8-TCDD by thermal treatment of chlorpyrifos, chlorpyrifos-methyl and their major degradation product 3,5,6-trichloro-2-pyridinol. Retrieved from [Link]
- Google Patents. Process for destroying chlorinated aromatic compounds.
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American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. Retrieved from [Link]
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Castrol. (2025, April 21). Safety Data Sheet. Retrieved from [Link]
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Tsuchiya, Y., & Sumi, K. (1974). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 18(5), 1549-1553. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 7-Chlorothieno[3,2-b]pyridine-2-carbonitrile (CAS No. 380235-83-6). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazard profiles of structurally similar chemicals, such as other chlorinated thienopyridines and pyridinecarbonitrile derivatives. It is imperative to handle this compound with a high degree of caution, assuming it may possess similar or additional hazards.
Hazard Assessment and Triage
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
Due to these potential hazards, all handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). Double gloving is recommended. | Inspect gloves for integrity before each use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves as hazardous waste.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if dust is generated. | The type of respirator will depend on the concentration and nature of the airborne contaminant.[4] Ensure proper fit and training before use. |
| Protective Clothing | A lab coat or a full chemical-protective suit. | Gowns should be impermeable, have a solid front, long sleeves, and tight-fitting cuffs.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leaks in a well-ventilated area, preferably within a fume hood.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage area should be clearly labeled with appropriate hazard warnings.
3.2. Handling and Use
-
All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid the formation and inhalation of dust.[1]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[1][4]
3.3. Spill Management
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand) to avoid raising dust.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Restrict access to the area.
-
Follow established institutional procedures for large chemical spills.
-
Disposal Plan: Ensuring a Safe Exit
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain or in regular trash.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment.
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 69627-03-8 Name: 7-Chlorothieno[3,2-b]pyridine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
